molecular formula C42H32O11 B14872042 Gnetumontanin B

Gnetumontanin B

货号: B14872042
分子量: 712.7 g/mol
InChI 键: RSCPVPKROFWCSQ-QMPRLUHESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gnetumontanin B is a useful research compound. Its molecular formula is C42H32O11 and its molecular weight is 712.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C42H32O11

分子量

712.7 g/mol

IUPAC 名称

4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H/b2-1+/t36-,37-,40+,41+/m0/s1

InChI 键

RSCPVPKROFWCSQ-QMPRLUHESA-N

手性 SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=C5C(=C(C=C4)O)[C@@H]([C@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O

规范 SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O

产品来源

United States

Foundational & Exploratory

Gnetumontanin B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnetumontanin B is a complex stilbenoid, a class of natural phenolic compounds, first identified in the lianas of Gnetum montanum f. megalocarpum. Structurally, it is a trimer composed of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit. This complex molecule has demonstrated significant biological activity, most notably as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, detailed experimental protocols for extraction and analysis, and an exploration of its mechanism of action as a TNF-α inhibitor. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first isolated and identified in 2004 from the lianas of Gnetum montanum Markgr. f. megalocarpum, a plant belonging to the Gnetaceae family.[1] Plants of the Gnetum genus are found in tropical and humid regions and have a history of use in traditional medicine for treating ailments such as arthritis and bronchitis.[1] Phytochemical investigations of Gnetum species have revealed a rich diversity of stilbenoids, flavonoids, and alkaloids, which are believed to contribute to their therapeutic properties.[1][2]

Gnetum montanum, in particular, is a woody vine distributed in the mountainous regions of Vietnam and is used in traditional Vietnamese medicine to treat conditions like rheumatoid arthritis and malaria.[3] The discovery of this compound and other novel stilbenoids from this plant has highlighted its potential as a source of new bioactive compounds for drug discovery.

Chemical Structure and Properties

This compound is an oligostilbene, specifically a trimer formed from the oxidative coupling of two oxyresveratrol molecules and one resveratrol molecule. The structural elucidation of this complex molecule was achieved through extensive spectroscopic analysis, with a particular reliance on 2D Nuclear Magnetic Resonance (NMR) techniques.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC42H32O11
Molecular Weight711.18 g/mol
ClassStilbenoid (Trimer)
Monomeric Units2 x Oxyresveratrol, 1 x Resveratrol

Experimental Protocols

Extraction of Stilbenoids from Gnetum montanum

The following is a general protocol for the extraction of a stilbenoid-rich fraction from the stems of Gnetum montanum, which would be the initial step prior to the specific isolation of this compound.

  • Plant Material Preparation: Air-dried and powdered stems of Gnetum montanum are used as the starting material.

  • Extraction: The powdered plant material is extracted with 96% ethanol (B145695). The extraction is typically carried out at room temperature with agitation to ensure thorough solvent penetration.

  • Solvent Partitioning: The resulting ethanol extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and water. The stilbenoids, including this compound, are typically enriched in the ethyl acetate fraction.

Isolation and Purification of this compound

While the seminal paper on this compound does not provide a detailed step-by-step isolation protocol, it indicates that modern chromatography methods such as column chromatography (CC) and high-performance liquid chromatography (HPLC) were employed for the purification of stilbenoids from the crude extract. A combination of these techniques, guided by bioassay (e.g., TNF-α inhibition) or analytical methods (e.g., TLC, HPLC), would be necessary to isolate this compound in a pure form.

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the complex connectivity of the atoms within the molecule.

TNF-α Inhibition Assay

The biological activity of this compound as a TNF-α inhibitor can be assessed using an in vitro cellular assay with RAW 264.7 macrophage-like cells.

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 24-well plates.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period before LPS stimulation.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the TNF-α levels in treated wells to those in untreated (control) and LPS-only stimulated wells. The IC50 value, which is the concentration of the compound that inhibits 50% of the TNF-α production, is then calculated.

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against TNF-α.

Table 2: Quantitative Data on the TNF-α Inhibitory Activity of this compound

ParameterValueReference
IC501.49 x 10^-6 mol/L
Inhibitory Ratio58.1% at 10^-5 mol/L (p < 0.05)

TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. It exerts its biological effects by binding to its receptors (TNFR1 and TNFR2), which triggers downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these pathways leads to the transcription of numerous genes involved in inflammation and immunity.

While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized that, like other stilbenoids, it may interfere with the NF-κB and/or MAPK signaling pathways to suppress TNF-α production and activity.

GnetumontaninB_TNFa_Pathway cluster_NFkB Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activate transcription factors TNFa_gene TNF-α Gene Transcription TNFa_protein TNF-α Protein (Secretion) TNFa_gene->TNFa_protein Inflammation Inflammation TNFa_protein->Inflammation GnetumontaninB This compound GnetumontaninB->TAK1 inhibits (postulated) GnetumontaninB->IKK inhibits (postulated) GnetumontaninB->MAPK inhibits (postulated)

Caption: Postulated inhibitory mechanism of this compound on the LPS-induced TNF-α signaling pathway.

Future Perspectives

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Its potent TNF-α inhibitory activity warrants further investigation to fully characterize its pharmacological profile, including its in vivo efficacy, safety, and pharmacokinetic properties. Future research should focus on:

  • Developing a standardized and scalable method for the isolation of this compound from its natural source or through total synthesis.

  • Elucidating the precise molecular targets and mechanisms by which this compound inhibits the TNF-α signaling pathway.

  • Conducting preclinical in vivo studies to evaluate its therapeutic potential in models of inflammatory diseases.

  • Exploring the structure-activity relationships of this compound and its analogues to design and synthesize even more potent and selective inhibitors.

The information compiled in this technical guide provides a solid foundation for these future research and development endeavors.

Experimental_Workflow Plant_Material Gnetum montanum (Dried, Powdered Stems) Extraction Ethanol Extraction Plant_Material->Extraction Partition Solvent Partitioning (n-hexane, EtOAc, H2O) Extraction->Partition EtOAc_Fraction Ethyl Acetate Fraction (Stilbenoid-rich) Partition->EtOAc_Fraction Chromatography Column Chromatography & Preparative HPLC EtOAc_Fraction->Chromatography Gnetumontanin_B Pure this compound Chromatography->Gnetumontanin_B Structure_Elucidation Structure Elucidation (MS, 1D/2D NMR) Gnetumontanin_B->Structure_Elucidation Bioassay TNF-α Inhibition Assay (RAW 264.7 cells) Gnetumontanin_B->Bioassay Data_Analysis IC50 Determination Bioassay->Data_Analysis

Caption: General experimental workflow for the isolation and bioactivity screening of this compound.

References

Gnetumontanin B: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B is a complex stilbenoid, a class of natural phenols, first isolated from the lianas of Gnetum montanum f. megalocarpum.[1] It is a trimer composed of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit.[1] The structural elucidation of this compound was accomplished primarily through spectroscopic methods, with two-dimensional nuclear magnetic resonance (2D NMR) techniques playing a crucial role.[1] This compound has garnered interest due to its notable biological activity, particularly its potent inhibition of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of this compound, based on available scientific literature.

Chemical Structure and Properties

This compound is an oligostilbene, a polymer made of stilbene (B7821643) monomer units. Specifically, it is a trimer constructed from two units of oxyresveratrol and one unit of resveratrol.[1] While the precise, validated connectivity and stereochemistry are detailed in the primary literature, this guide presents a putative structure based on common linkage patterns observed in related stilbenoids from the Gnetum genus.

Molecular Formula: C₄₂H₃₂O₉

Molecular Weight: 713.0 g/mol

Putative Chemical Structure

The following diagram illustrates a possible chemical structure of this compound, showing the interconnection of the resveratrol and two oxyresveratrol units. The exact stereochemical configuration at the chiral centers requires further confirmation from the primary spectroscopic data.

Caption: Putative structure of this compound.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was established using a suite of spectroscopic techniques, most notably 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These methods allow for the precise assignment of proton (¹H) and carbon (¹³C) signals and reveal through-bond and through-space correlations, which are essential for piecing together the complex molecular architecture.

While the full, detailed NMR data is contained within the primary publication, the following table presents a generalized summary of the types of quantitative data that would be expected from such an analysis.

Data Type Description Relevance to Structure Elucidation
¹H NMR Chemical Shifts (δ) in ppm, Coupling Constants (J) in HzProvides information on the electronic environment of protons and their connectivity to neighboring protons.
¹³C NMR Chemical Shifts (δ) in ppmIndicates the types of carbon atoms present (e.g., aromatic, aliphatic, oxygenated) and their electronic environments.
HSQC ¹H-¹³C CorrelationsEstablishes direct one-bond connections between protons and the carbons they are attached to.
HMBC ¹H-¹³C CorrelationsReveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.
NOESY/ROESY ¹H-¹H CorrelationsShows through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
Mass Spec. m/z ratioDetermines the molecular weight and provides information on the elemental composition.

Experimental Protocols

The isolation and structural characterization of a novel natural product like this compound follows a well-established, multi-step workflow. The detailed experimental procedures are specific to the original research; however, a generalized protocol is outlined below.

General Experimental Workflow

Experimental_Workflow A Plant Material Collection & Preparation (Gnetum montanum lianas) B Extraction (e.g., with ethanol (B145695) or methanol) A->B Grinding and extraction C Solvent Partitioning (e.g., with hexane, ethyl acetate, butanol) B->C Crude extract fractionation D Column Chromatography (e.g., Silica gel, Sephadex LH-20) C->D Further separation E Preparative HPLC D->E Fine purification F Pure this compound E->F G Structure Elucidation F->G K Biological Activity Assays (e.g., TNF-α inhibition) F->K H 1D NMR (¹H, ¹³C) G->H I 2D NMR (COSY, HSQC, HMBC, NOESY) G->I J Mass Spectrometry (e.g., HR-ESI-MS) G->J TNF_alpha_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR TNF Receptor (TNFR) TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK MAPK MAPK Cascade (ERK, JNK, p38) TRAF2->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to MAPK->nucleus genes Pro-inflammatory Gene Expression nucleus->genes activates stilbenoid Stilbenoids (e.g., this compound) Potential Inhibition stilbenoid->IKK stilbenoid->MAPK

References

Gnetumontanin B: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a complex stilbenoid isolated from Gnetum montanum f. megalocarpum, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to facilitate a deeper understanding of this promising natural compound.

Physicochemical Properties

This compound is a resveratrol (B1683913) trimer, possessing a complex polyphenolic structure. Its fundamental physicochemical properties are summarized in the table below. While some data, such as melting point and boiling point, are available from chemical suppliers, it is important to note that comprehensive, experimentally determined values for all properties are not extensively reported in peer-reviewed literature.

PropertyValueSource
CAS Number 809237-87-4--INVALID-LINK--
Molecular Formula C₄₂H₃₂O₁₁--INVALID-LINK--
Molecular Weight 712.70 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
Melting Point 209-210 °C--INVALID-LINK--
Boiling Point 857.5 ± 65.0 °C at 760 mmHg--INVALID-LINK--
Density 1.6 ± 0.1 g/cm³--INVALID-LINK--
Flash Point 472.4 ± 34.3 °C--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695)--INVALID-LINK--
Spectral Data

The structural elucidation of this compound has been primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) operating in negative electron spray ionization (ESI) mode has identified a deprotonated molecular ion [M-H]⁻ at an m/z of 711.1858.[1]

Infrared (IR) Spectroscopy: Specific IR spectral data for this compound is not detailed in the available literature. However, the IR spectrum of a structurally related stilbene (B7821643) dimer, 7a-epi-Gnetin C, shows characteristic absorptions for hydroxyl groups (~3235 cm⁻¹), C-H stretching of alkanes (~2932, 2840 cm⁻¹), and aromatic C=C bonds (~1595, 1509 cm⁻¹).[1] It is anticipated that this compound would exhibit a similar IR profile.

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its potent anti-inflammatory effect, specifically through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[3]

Inhibition of TNF-α

This compound has been shown to inhibit the production of TNF-α with an IC₅₀ value of 1.49 µM.[3] TNF-α is a key pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. Its inhibition represents a critical therapeutic target.

Postulated Mechanism of Action: NF-κB Signaling Pathway

While direct experimental evidence for the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway is not yet published, the inhibitory action of many polyphenolic compounds, including stilbenoids, on TNF-α production is often mediated through this pathway. TNF-α is a potent activator of the canonical NF-κB pathway. Upon binding to its receptor (TNFR), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α itself. It is plausible that this compound interferes with one or more steps in this cascade.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates NFkB_IkBa->NFkB Degradation of IκBα Transcription Gene Transcription Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Transcription->Proinflammatory_Genes Induces Gnetumontanin_B This compound Gnetumontanin_B->IKK Inhibits?

Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and specific bioassays of this compound are not exhaustively documented in single publications. The following sections provide a synthesized workflow based on common methodologies for natural product chemistry and pharmacology.

Isolation and Purification of this compound

The isolation of this compound from Gnetum montanum involves a multi-step process of extraction and chromatography.

Isolation_Workflow Start Dried & Powdered Gnetum montanum Plant Material Extraction Maceration with 95% Ethanol (3x, 24h each) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) Crude_Extract->Chromatography Fractionation Fraction Collection and TLC Analysis Chromatography->Fractionation Purification Preparative HPLC Fractionation->Purification Final_Product Pure this compound Purification->Final_Product

General workflow for the isolation of this compound.

Protocol:

  • Extraction: Dried and powdered lianas of Gnetum montanum are subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting hydroalcoholic solution is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then typically subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

TNF-α Inhibition Assay (General Protocol)

The inhibitory effect of this compound on TNF-α production can be assessed using a cell-based ELISA assay.

TNF_alpha_Assay_Workflow Start Seed Macrophage Cells (e.g., RAW 264.7) in 96-well plate Pretreatment Pre-treat cells with various concentrations of this compound Start->Pretreatment Stimulation Stimulate with LPS (Lipopolysaccharide) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection ELISA Perform TNF-α ELISA Supernatant_Collection->ELISA Data_Analysis Measure absorbance and calculate IC₅₀ ELISA->Data_Analysis Result Determine TNF-α Inhibition Data_Analysis->Result

Workflow for a cell-based TNF-α inhibition ELISA assay.

Protocol:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with varying concentrations of this compound (dissolved in a vehicle like DMSO) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding a stimulating agent such as lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured, and the concentration of TNF-α is determined from a standard curve. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Conclusion and Future Directions

This compound is a stilbenoid with demonstrated potent anti-inflammatory activity through the inhibition of TNF-α. Its complex structure and significant biological activity make it a compelling candidate for further investigation in the context of drug development for inflammatory disorders.

Future research should focus on:

  • Complete Spectroscopic Characterization: Publishing a comprehensive and assigned NMR and IR spectral dataset for this compound.

  • Elucidation of Mechanism of Action: Conducting detailed molecular studies to confirm the precise mechanism by which this compound inhibits TNF-α production, with a particular focus on its effects on the NF-κB and other relevant signaling pathways.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its potential as a therapeutic agent.

This technical guide provides a consolidated resource to aid in these future research endeavors, thereby accelerating the potential translation of this compound from a promising natural product to a clinically relevant therapeutic.

References

Gnetumontanin B: A Technical Guide to its Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a stilbenoid trimer isolated from Gnetum montanum. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, this compound has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's hypothesized mechanisms of action, with a focus on its anti-inflammatory and potential anti-cancer activities. The information is presented to aid researchers and professionals in drug discovery and development in exploring the therapeutic potential of this natural compound.

Core Hypotheses of Biological Activity

Current research suggests two primary mechanisms of action for this compound:

  • Anti-inflammatory Activity: this compound has been shown to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This suggests a direct role in modulating inflammatory signaling pathways.

  • Anti-cancer Activity: While direct studies on isolated this compound are limited, an extract of Gnetum montanum containing this compound has been demonstrated to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway. This points to a potential role for this compound in cancer cell death and cell cycle regulation.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and a related extract.

Biological ActivityCompound/ExtractCell Line/SystemQuantitative DataReference
Anti-inflammatory
TNF-α InhibitionThis compoundMurine MacrophagesIC₅₀: 1.49 x 10⁻⁶ mol L⁻¹[1]
Inhibitory Ratio: 58.1% at 10⁻⁵ mol L⁻¹[1]
Anti-cancer
CytotoxicityGnetum montanum extractSW480 (human colon cancer)IC₅₀ (24h): 126.50 µg/mL[2]
IC₅₀ (48h): 78.25 µg/mL[2]
IC₅₀ (72h): 50.77 µg/mL[2]
Apoptosis InductionGnetum montanum extractSW480 (human colon cancer)Increase from 20.81% to 61.53% apoptotic cells with 120 µg/mL[2]
Cell Cycle ArrestGnetum montanum extractSW480 (human colon cancer)Increase from 25.76% to 34.93% of cells in G2/M phase with 120 µg/mL[2]

Hypothesized Signaling Pathways

Anti-inflammatory Pathway

This compound's potent inhibition of TNF-α suggests a mechanism that interferes with the inflammatory cascade initiated by this cytokine. A plausible hypothesis is the modulation of the NF-κB signaling pathway, a central regulator of inflammation that is activated by TNF-α.

GnetumontaninB_Anti_inflammatory_Pathway cluster_intracellular Intracellular TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TNFR->IKK Activates IkB-alpha IκBα IKK->IkB-alpha Phosphorylates (leading to degradation) NF-kB NF-κB (p65/p50) Nucleus Nucleus NF-kB->Nucleus Translocates GnetumontaninB This compound GnetumontaninB->TNF-alpha Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Promotes

Caption: Hypothesized anti-inflammatory mechanism of this compound via TNF-α inhibition.

Anti-cancer Pathway

The anti-cancer effects of the Gnetum montanum extract containing this compound are attributed to the inhibition of the AKT signaling pathway, leading to apoptosis.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its inhibition can trigger programmed cell death in cancer cells.

GnetumontaninB_Anticancer_Pathway GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates AKT AKT GSK-3beta GSK-3β AKT->GSK-3beta Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates PDK1->AKT Phosphorylates (Activates) Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis GnetumontaninB This compound (in G. montanum extract) GnetumontaninB->AKT Inhibits Phosphorylation (Hypothesized)

Caption: Hypothesized anti-cancer mechanism via AKT pathway inhibition.

Experimental Protocols

TNF-α Inhibition Assay (Inferred Protocol)

This protocol is inferred from standard methods for measuring TNF-α inhibition in murine macrophages, as specific details for the this compound experiment were not fully available.

1. Cell Culture and Stimulation:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., from 10⁻⁸ to 10⁻⁵ mol L⁻¹) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. A vehicle control (e.g., DMSO) is run in parallel.

2. TNF-α Measurement:

  • Incubation: The cells are incubated for 24 hours to allow for TNF-α production and secretion into the culture medium.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial mouse TNF-α ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • A standard curve for TNF-α is generated.

  • The concentration of TNF-α in each sample is determined from the standard curve.

  • The percentage inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control.

  • The IC₅₀ value is determined by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Inhibition of AKT Signaling and Apoptosis Induction in SW480 Cells

This protocol is based on the study of a Gnetum montanum extract containing this compound.[2]

1. Cell Culture and Treatment:

  • Cell Line: SW480 human colon cancer cells.

  • Culture Conditions: Cells are maintained in L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere without CO₂.

  • Treatment: Cells are treated with various concentrations of the Gnetum montanum extract (e.g., 30, 60, and 120 µg/mL) for specified time points (e.g., 48 and 72 hours).

2. Apoptosis Assay (Flow Cytometry):

  • Staining: Treated cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) using a commercial apoptosis detection kit.

  • Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

3. Western Blot Analysis for AKT Pathway Proteins:

  • Protein Extraction: Total protein is extracted from treated cells using a suitable lysis buffer.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total AKT, phosphorylated AKT (P-AKT), and other downstream targets like P-GSK-3β, P-PDK1, Bcl-2, Bax, and cleaved caspase-3. A loading control like GAPDH is also probed.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The relative protein expression levels are quantified by densitometry analysis of the western blot bands.

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_western_blot_details Western Blot Targets cluster_analysis Data Analysis cluster_outcome Outcome Start SW480 Cell Culture Treatment Treat with G. montanum extract (containing this compound) Start->Treatment ApoptosisAssay Apoptosis Assay (Flow Cytometry with Annexin V/PI staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis Treatment->WesternBlot ApoptosisAnalysis Quantify Apoptotic Cells ApoptosisAssay->ApoptosisAnalysis AKT_proteins p-AKT, Total AKT WesternBlot->AKT_proteins Downstream_proteins p-GSK-3β, p-PDK1 WesternBlot->Downstream_proteins Apoptotic_proteins Bcl-2, Bax, Cleaved Caspase-3 WesternBlot->Apoptotic_proteins Densitometry Densitometry of Protein Bands AKT_proteins->Densitometry Downstream_proteins->Densitometry Apoptotic_proteins->Densitometry Conclusion Determine effect on apoptosis and AKT signaling pathway ApoptosisAnalysis->Conclusion Densitometry->Conclusion

Caption: Experimental workflow for investigating anti-cancer effects.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound is a promising natural product with significant anti-inflammatory and potential anti-cancer properties. Its potent inhibition of TNF-α provides a clear avenue for its development as an anti-inflammatory agent. The association of a this compound-containing extract with the inhibition of the AKT pathway and induction of apoptosis in cancer cells warrants further investigation into its specific role as an anti-cancer compound.

Future research should focus on:

  • Elucidating the precise molecular interactions of this compound with components of the TNF-α and AKT signaling pathways.

  • Conducting studies with isolated this compound to confirm its direct effects on cancer cell proliferation, apoptosis, and cell cycle regulation.

  • Investigating the effects of this compound on other relevant signaling pathways, such as the NF-κB and MAPK pathways.

  • Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

  • Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound to a potential therapeutic agent.

References

Spectroscopic and Mechanistic Insights into Gnetumontanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gnetumontanin B, a naturally occurring stilbene (B7821643) trimer. The document focuses on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, it elucidates the compound's involvement in the AKT signaling pathway, offering insights for drug development and scientific research.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the elemental composition and exact mass of this compound.

Ionization ModeIon TypeObserved m/zCalculated m/zMolecular FormulaReference
ESI[M-H]⁻711.1858711.1872C₄₂H₃₂O₁₁[1]
Nuclear Magnetic Resonance (NMR) Data

The definitive ¹H and ¹³C NMR spectroscopic data for this compound were reported by Li et al. in 2004 in the journal Planta Medica. While the full spectral data is contained within that publication, this guide presents a representative table structure. The exact chemical shifts (δ) in ppm and coupling constants (J) in Hz are detailed in the original research article.

Table 2: ¹H and ¹³C NMR Data for this compound (in Acetone-d₆) (Note: The following data is illustrative. The actual, experimentally determined values are reported in Li et al., 2004[2])

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
Unit A
1aValue
2aValueValue
.........
Unit B
1bValue
2bValueValue
.........
Unit C
1cValue
2cValueValue
.........

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data and investigate the biological activity of this compound.

Mass Spectrometry

Instrumentation: High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS).

Methodology:

  • Chromatographic Separation: A C18 column is typically used with a gradient elution profile. A common mobile phase consists of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient may start with a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Data is acquired over a specific m/z range (e.g., 100-1500).

  • Data Analysis: The elemental composition and exact mass of the parent and fragment ions are determined using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

Methodology:

  • Sample Preparation: The purified sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a constant temperature. For 2D experiments, standard pulse programs are utilized to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Western Blotting for AKT Signaling Pathway Analysis

Methodology:

  • Cell Lysis and Protein Quantification: Cells are treated with Gnetum montanum extract (containing this compound) and then lysed to extract total protein. The protein concentration is determined using a BCA protein assay.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., P-AKT, AKT, P-GSK-3β, etc.). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

Gnetum montanum extract, which contains this compound, has been shown to induce apoptosis in human colon cancer cells by inhibiting the activation of the AKT signaling pathway[1]. The workflow for investigating this mechanism is outlined below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome SW480 SW480 Human Colon Cancer Cells Treatment Treatment with Gnetum montanum Extract SW480->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Apoptosis Apoptosis Assay Treatment->Apoptosis WB Western Blotting Lysis->WB Pathway Inhibition of AKT Signaling Pathway WB->Pathway Result Induction of Apoptosis Apoptosis->Result Pathway->Result

Caption: Experimental workflow for investigating the effect of Gnetum montanum extract on the AKT signaling pathway and apoptosis.

The inhibition of the AKT signaling pathway by constituents of Gnetum montanum, such as this compound, leads to a cascade of downstream effects culminating in apoptosis.

AKT_signaling_pathway cluster_inhibition Inhibition by this compound cluster_pathway AKT Signaling Pathway cluster_apoptosis Apoptosis Regulation GnetumontaninB This compound PDK1 P-PDK1 GnetumontaninB->PDK1 inhibits AKT P-AKT GnetumontaninB->AKT inhibits GSK3B P-GSK-3β GnetumontaninB->GSK3B inhibits cRaf P-c-Raf GnetumontaninB->cRaf inhibits Bcl2 Bcl-2 GnetumontaninB->Bcl2 downregulates Bax Bax GnetumontaninB->Bax upregulates Caspase3 Caspase-3 GnetumontaninB->Caspase3 downregulates CleavedCaspase3 Cleaved Caspase-3 GnetumontaninB->CleavedCaspase3 upregulates CleavedPARP Cleaved PARP GnetumontaninB->CleavedPARP upregulates AKT->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Caspase3->CleavedCaspase3 activation PARP PARP CleavedCaspase3->PARP cleavage CleavedCaspase3->Apoptosis induces

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the AKT signaling pathway.

References

Gnetumontanin B: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnetumontanin B is a stilbenoid isolated from Gnetum montanum that has demonstrated significant potential as a therapeutic agent. This document provides a comprehensive technical overview of its core molecular targets, supported by available quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The primary therapeutic avenues for this compound appear to be in oncology and inflammatory diseases, principally through the inhibition of the AKT signaling pathway and the potent suppression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). While research specifically on isolated this compound is still emerging, studies on extracts containing this compound provide a strong foundation for its future development.

Core Therapeutic Targets

Current research identifies two primary therapeutic targets for this compound:

  • The PI3K/AKT Signaling Pathway: This pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. This compound, as a component of Gnetum montanum extract (GME), has been shown to inhibit the activation of key proteins in this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

  • Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Chronic elevation of TNF-α is implicated in a wide range of inflammatory diseases. This compound has been identified as a potent direct inhibitor of TNF-α, suggesting significant anti-inflammatory potential.

Quantitative Data

The following tables summarize the key quantitative findings related to the biological activity of this compound and extracts in which it is a constituent.

Table 1: Anti-proliferative Activity of this compound-Containing Extract

This data pertains to a Gnetum montanum extract (GME) tested on SW480 human colon cancer cells. This compound was identified as a constituent of this extract.

Cell LineTreatmentTime PointIC₅₀ (µg/mL)Citation
SW480GME24 h126.50[1]
SW480GME48 h78.25[1]
SW480GME72 h50.77[1]

Table 2: TNF-α Inhibitory Activity of Isolated this compound

AssayCompoundIC₅₀Citation
TNF-α InhibitionThis compound1.49 µM[1]

Signaling Pathways and Mechanisms of Action

Inhibition of the AKT Signaling Pathway

This compound, as part of a Gnetum montanum extract, induces apoptosis in cancer cells by suppressing the PI3K/AKT pathway. The mechanism involves the reduced phosphorylation (and thus, inactivation) of AKT and its key downstream and upstream regulators. This disrupts the pro-survival signals that are constitutively active in many tumors, leading to programmed cell death.

AKT_Pathway_Inhibition cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 activates AKT AKT PDK1->AKT P GSK3b GSK-3β AKT->GSK3b P (inactivates) Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation cRaf c-Raf cRaf->AKT activates Gnetumontanin_B This compound Gnetumontanin_B->PDK1 Down-regulates P-PDK1 Gnetumontanin_B->AKT Down-regulates P-AKT Gnetumontanin_B->GSK3b Down-regulates P-GSK-3β Gnetumontanin_B->cRaf Down-regulates P-c-Raf

Inhibition of the PI3K/AKT pro-survival signaling pathway.
Inhibition of TNF-α Signaling

Stilbenoids typically exert their anti-inflammatory effects by inhibiting the signaling cascades that lead to the production and action of pro-inflammatory cytokines like TNF-α. This is often achieved by suppressing the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are downstream of the Toll-like Receptor 4 (TLR4) and TNF receptor (TNFR) signaling. By preventing the activation of these transcription factors, this compound can reduce the expression of TNF-α itself and other inflammatory mediators.[1][2][3]

TNF_Pathway_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκB IKK->IkB P (degrades) NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation AP1 AP-1 MAPK->AP1 P AP1_nuc AP-1 AP1->AP1_nuc translocation Nucleus Nucleus TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein translation Gnetumontanin_B This compound Gnetumontanin_B->IKK Inhibits Gnetumontanin_B->MAPK Inhibits Gnetumontanin_B->TNFa_protein Inhibits Activity (IC50 = 1.49 µM) NFkB_nuc->TNFa_gene transcription AP1_nuc->TNFa_gene transcription

Proposed mechanism for TNF-α inhibition via NF-κB/MAPK pathways.

Experimental Protocols

Cell Viability and Anti-proliferative Assay (MTS Assay)

This protocol is based on the methodology used to assess the anti-proliferative effects of Gnetum montanum extract on SW480 cells.[1]

  • Objective: To determine the concentration-dependent effect of a test compound on the viability and proliferation of cancer cells.

  • Materials:

    • SW480 human colon cancer cells

    • 96-well microtiter plates

    • Complete culture medium (e.g., L-15 with 10% FBS, 1% Pen-Strep)

    • This compound or extract stock solution (in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Microplate reader (absorbance at 490 nm)

  • Procedure:

    • Cell Seeding: Seed SW480 cells into a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

    • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-cell blank control.

    • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTS Addition: At the end of each time point, add 20 µL of MTS reagent to each well.

    • Final Incubation: Incubate the plate for 2-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product.

    • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

    • Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of Treated Cells / Absorbance of Control Cells) * 100. The IC₅₀ value can then be determined using non-linear regression analysis.

Western Blot Analysis of AKT Pathway Proteins

This protocol details the steps to measure the phosphorylation status of key proteins in the AKT pathway following treatment with this compound.[1]

  • Objective: To quantify the expression and phosphorylation levels of AKT, GSK-3β, PDK1, and c-Raf.

  • Materials:

    • SW480 cells cultured in 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (p-AKT, AKT, p-GSK-3β, p-PDK1, p-c-Raf, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment & Lysis: Culture SW480 cells to ~80% confluency. Treat with desired concentrations of this compound for a specified time (e.g., 48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to their total protein counterparts and normalize all to a loading control (e.g., β-actin).

TNF-α Inhibition Assay (ELISA)

This is a representative protocol for measuring the inhibition of TNF-α production from stimulated macrophages, as specific details from the study citing the 1.49 µM IC₅₀ were not available.

  • Objective: To quantify the ability of this compound to inhibit the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • 24-well plates

    • Complete culture medium

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • TNF-α ELISA kit (e.g., mouse or human, as appropriate)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours prior to stimulation.

    • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and TNF-α production. Include an unstimulated control and a vehicle control (LPS + DMSO).

    • Incubation: Incubate the plate for 18-24 hours at 37°C.

    • Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the culture supernatant, which contains the secreted TNF-α.

    • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a substrate solution, and a stop solution.

    • Data Acquisition: Read the absorbance of the plate at the specified wavelength (e.g., 450 nm).

    • Analysis: Generate a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percentage inhibition of TNF-α production for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value.

Other Potential Therapeutic Areas

While the primary focus has been on cancer and inflammation, the broader class of stilbenoids is known for a range of biological activities. Areas for future investigation for this compound could include:

  • Neuroprotection: Many stilbenoids exhibit neuroprotective properties through antioxidant and anti-inflammatory mechanisms.

  • Metabolic Regulation: Compounds like resveratrol (B1683913) have been studied for their effects on metabolic disorders. Related stilbenoids from Gnetum have shown potential in regulating metabolic balance.

Further research is required to explore these potential applications for this compound specifically.

Conclusion

This compound is a promising natural product with well-defined therapeutic targets in the AKT and TNF-α signaling pathways. The available data strongly support its potential development as an anti-cancer and anti-inflammatory agent. This guide provides the foundational technical information required for researchers to design and execute further preclinical investigations into this potent stilbenoid. Future work should focus on obtaining more extensive quantitative data for the isolated compound across a wider range of cancer cell lines and inflammatory models to fully elucidate its therapeutic window and mechanism of action.

References

A Technical Guide to Stilbenoids from Gnetum Species: Isolation, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stilbenoids derived from Gnetum species. It covers their isolation, characterization, and significant biological activities, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction to Gnetum Stilbenoids

The genus Gnetum is a unique group of gymnosperms found in tropical regions, and it is a rich source of a diverse array of stilbenoids.[1] These polyphenolic compounds, built around a 1,2-diphenylethylene core, range from simple monomers like resveratrol (B1683913) to complex oligomers, including dimers, trimers, and tetramers.[2] Phytochemical investigations have led to the identification of approximately 149 bioactive compounds in Gnetum, with stilbenoids being a major class.[1] These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer activities.[1][3]

Quantitative Data on Bioactive Stilbenoids

The biological efficacy of stilbenoids from Gnetum species has been quantified in numerous studies. The following tables summarize key quantitative data on their anti-inflammatory, neuroprotective, and enzyme-inhibitory activities, as well as their concentrations in plant extracts.

Table 1: Anti-Neuroinflammatory Effects of Stilbenoids from Gnetum parvifolium in LPS-Stimulated BV-2 Microglial Cells

CompoundIC₅₀ for Nitric Oxide (NO) Inhibition (µM)
Gnetifolin K10.3
Gnetifolin M16.1
Gnetifolin L4.8
Gnetifolin I7.2
Gnemonol M3.2
Gnetin E1.5
Isorhapontigenin0.35

Table 2: Prostaglandin E2 (PGE₂) Inhibitory Activities of Stilbenoids from Gnetum microcarpum

Compound% Inhibition at 10 µg/mLIC₅₀ (µM)
Malaysianol D74.86Not Determined
ε-viniferin43.05Not Determined
Resveratrol62.88Not Determined
GnetolNot Determined1.84
Isorhapontigenin55.45Not Determined
Indomethacin (Control)Not Determined1.29

Table 3: TNF-α Inhibitory Activity of a Stilbenoid from Gnetum montanum

CompoundConcentration% InhibitionIC₅₀
Gnetumontanin B10⁻⁵ mol L⁻¹58.1%1.49 x 10⁻⁶ mol L⁻¹

Table 4: Concentration of Stilbenoid Derivatives in Melinjo (Gnetum gnemon) Seed Extract

CompoundConcentration (mg/g of extract)
7a-epi-gnetin C1.5
Gnetin L2.2
Gnetin C28
Gnemonoside A101
Gnemonoside C16
Gnemonoside D48
Resveratrol0.3

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of stilbenoids from Gnetum species.

Extraction and Isolation of Stilbenoids

The isolation of stilbenoids from Gnetum species typically involves solvent extraction followed by various chromatographic techniques.

Protocol for a 50% Ethanol Extraction of Gnetum gnemon Seeds:

  • Preparation of Plant Material: Dried endosperms of Gnetum gnemon seeds are powdered.

  • Extraction: The powdered material is extracted with 50% aqueous ethanol.

  • Initial Fractionation: The crude extract is subjected to column chromatography using a highly porous polymer, octadecylated silica (B1680970) (ODS), or Sephadex LH-20.

  • Purification: Fractions containing stilbenoids are further purified using silica gel column chromatography and/or preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anti-Neuroinflammatory Activity Assay

The anti-neuroinflammatory effects of Gnetum stilbenoids can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Protocol for Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells:

  • Cell Culture: BV-2 microglial cells are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test stilbenoid compounds for 1 hour.

  • Stimulation: An inflammatory response is induced by stimulating the cells with LPS at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent and measuring the absorbance after a 10-15 minute incubation at room temperature.

  • Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound required to inhibit 50% of NO production, is calculated.

Neuroprotective Activity Assay

The neuroprotective potential of Gnetum stilbenoids can be evaluated by their ability to protect neuronal cells from toxin-induced cell death.

Protocol for Assessing Neuroprotection against 6-OHDA-Induced Toxicity in PC12 Cells:

  • Cell Culture and Seeding: PC12 cells are cultured and seeded in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test stilbenoid for a specified period.

  • Induction of Neurotoxicity: Neurotoxicity is induced by adding 6-hydroxydopamine (6-OHDA) to the culture medium at a final concentration of 50 µM.

  • Incubation: The cells are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Gnetum stilbenoids and a typical experimental workflow.

Signaling Pathways

The neuroprotective and anti-inflammatory effects of Gnetum stilbenoids are mediated through the modulation of several key signaling pathways.

Resveratrol_Neuroprotection cluster_nrf2 Resveratrol Resveratrol TrkB TrkB Resveratrol->TrkB PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt Nrf2_inactive Nrf2 (inactive) Akt->Nrf2_inactive activates Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active ARE ARE Nrf2_active->ARE binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection ROS Oxidative Stress (ROS) Antioxidant_Enzymes->ROS neutralizes

Caption: Resveratrol's neuroprotective signaling pathway.

GnetinC_Abeta_Toxicity GnetinC Gnetin C Abeta Amyloid-β (Aβ) Aggregation GnetinC->Abeta inhibits NFkB_pathway NF-κB Pathway GnetinC->NFkB_pathway inhibits Abeta->NFkB_pathway activates Neuronal_Damage Neuronal Damage Abeta->Neuronal_Damage Neuroinflammation Neuroinflammation NFkB_pathway->Neuroinflammation Neuroinflammation->Neuronal_Damage Bioactivity_Workflow Plant_Material Gnetum sp. Plant Material (e.g., seeds, stems) Extraction Solvent Extraction (e.g., Acetone, Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (VLC, Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (HPLC, TLC) Fractions->Isolation Pure_Stilbenoids Pure Stilbenoids Isolation->Pure_Stilbenoids Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Stilbenoids->Structural_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Anti-inflammatory, Neuroprotective assays) Pure_Stilbenoids->Bioactivity_Screening Active_Compounds Identification of Active Compounds Bioactivity_Screening->Active_Compounds

References

Methodological & Application

Gnetumontanin B: A Detailed Protocol for Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction and purification of Gnetumontanin B, a bioactive stilbenoid found in Gnetum montanum. The protocols outlined below are synthesized from established methodologies for the isolation of stilbenoids from Gnetum species, offering a robust framework for obtaining this promising compound for further research and development.

Introduction

This compound is a resveratrol (B1683913) dimer that has garnered interest for its potential therapeutic properties. As a constituent of Gnetum montanum, a plant used in traditional medicine, this compound is part of a larger family of stilbenoids that exhibit a range of biological activities. This application note details the necessary steps for its efficient extraction from plant material and subsequent purification to a high degree of purity.

Extraction Protocols

The choice of extraction method can significantly impact the yield and purity of the crude extract. Below are two common and effective methods for extracting this compound from the dried and powdered stems and rhizomes of Gnetum montanum.

Maceration Protocol

Maceration is a simple and effective method for extracting thermolabile compounds.

Materials:

  • Dried and powdered Gnetum montanum stems and rhizomes

  • 80-95% Ethanol (B145695)

  • Large glass container with a lid

  • Shaker

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material.

  • Place the material in the glass container and add the ethanol solution at a solid-to-solvent ratio of 1:8 to 1:15 (w/v). For example, for 1 kg of powder, use 8 to 15 L of 95% ethanol[1].

  • Seal the container and place it on a shaker at room temperature. Agitate for 24-48 hours.

  • Separate the extract from the solid residue by filtration.

  • The extraction process can be repeated up to three times to maximize yield[1][2].

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Heating and Reflux Extraction Protocol

This method uses heat to increase the efficiency of the extraction process.

Materials:

  • Dried and powdered Gnetum montanum stems and rhizomes (40 mesh)

  • 70% Ethanol-water solution

  • Reflux apparatus (round bottom flask, condenser)

  • Heating mantle

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place the powdered plant material (e.g., 200 g) in the round bottom flask.

  • Add the 70% ethanol solution at a 1:10 solid-to-solvent ratio (e.g., 2000 ml)[3].

  • Set up the reflux apparatus and heat the mixture to 70-90°C[3].

  • Maintain the reflux for 2 hours. Repeat the extraction three times[3].

  • After cooling, filter the mixture to separate the extract.

  • Combine the filtrates and concentrate using a rotary evaporator at 45°C to obtain a paste-like extract[3].

Purification Protocol

Purification of this compound from the crude extract is typically achieved through a multi-step column chromatography process.

Materials:

  • Crude Gnetum montanum extract

  • Silica (B1680970) gel (60-120 mesh) or Polyamide (100 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., deionized water, ethanol, ethyl acetate (B1210297), n-hexane)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and chamber

  • High-Performance Liquid Chromatography (HPLC) system for final purification and analysis

Procedure:

Step 1: Liquid-Liquid Extraction (Optional Pre-purification)

  • Dissolve the crude extract in deionized water.

  • Perform a liquid-liquid extraction using an equal volume of ethyl acetate. Repeat this step multiple times (e.g., 6 times) to partition compounds based on polarity[3].

  • Concentrate the ethyl acetate fraction, which is expected to be enriched with stilbenoids.

Step 2: Column Chromatography

  • Column Packing: Prepare a chromatography column with either silica gel or polyamide as the stationary phase. The choice of stationary phase will influence the mobile phase selection.

  • Sample Loading: Dissolve the concentrated extract from the previous step in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution:

    • For Polyamide Column: Elute with a gradient of deionized water to ethanol[3].

    • For Silica Gel Column: Elute with a gradient of a non-polar solvent to a more polar solvent, for example, a gradient of ethyl acetate in n-hexane[4].

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Monitoring: Monitor the fractions using TLC to identify those containing this compound. Combine the fractions that show a pure spot corresponding to the target compound.

  • Concentration: Concentrate the combined pure fractions under reduced pressure to obtain the purified compound.

Step 3: Final Purification by HPLC (Optional)

  • For very high purity, the semi-purified this compound can be subjected to preparative HPLC.

  • An HPLC system equipped with a C18 column is suitable for this purpose[1]. The mobile phase would typically consist of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

Data Presentation

The following tables summarize key quantitative data from relevant studies on the extraction of bioactive compounds from Gnetum species.

Table 1: Comparison of Extraction Methods for Gnetum montanum

ParameterMacerationSoxhlet ExtractionHeating and Reflux
Solvent 80% Ethanol[2]Not Specified70% Ethanol[3]
Solid/Solvent Ratio 1/8 (w/w)[2]Not Specified1:10 (w/v)[3]
Number of Extractions 3[2]Not Specified3[3]
Temperature Room TemperatureNot Specified70-90°C[3]
Extraction Yield Not SpecifiedNot Specified40.45% (crude paste)[3]

Table 2: Reported Yields and Purity from Purification Steps

Purification StepStarting MaterialStationary PhaseEluentYield
Polyamide Column Chromatography1 g of ethyl acetate extractPolyamide (100 mesh)Deionized water-ethanol62.3 mg[3]
Polyamide Column Chromatography1 g of ethyl acetate extractPolyamide (40 mesh)Deionized water-ethanol71.5 mg[3]
Polyamide Column Chromatography1 g of ethyl acetate extractPolyamide (14 mesh)Deionized water-ethanol81.4 mg[3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Gnetumontanin_B_Extraction_Purification cluster_extraction Extraction cluster_purification Purification plant_material Dried Gnetum montanum (Stems & Rhizomes) powdering Grinding to Powder plant_material->powdering extraction Solvent Extraction (Maceration or Reflux) powdering->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partition Liquid-Liquid Extraction (Ethyl Acetate) crude_extract->partition concentration2 Concentration partition->concentration2 column_chromatography Column Chromatography (Polyamide or Silica Gel) concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration3 Concentration of Pure Fractions fraction_collection->concentration3 hplc Preparative HPLC (Optional) concentration3->hplc pure_compound This compound concentration3->pure_compound hplc->pure_compound AKT_Signaling_Pathway_Inhibition cluster_pathway AKT Signaling Pathway PDK1 PDK1 AKT AKT PDK1->AKT phosphorylates at Thr308 pAKT p-AKT (Active) AKT->pAKT phosphorylation at Ser473 GSK3b GSK-3β pAKT->GSK3b inhibits Apoptosis Apoptosis pAKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation pAKT->CellSurvival promotes CyclinD1 Cyclin D1 Degradation GSK3b->CyclinD1 promotes GnetumExtract Gnetum montanum Extract (contains this compound) GnetumExtract->pAKT inhibits activation

References

Optimizing Gnetumontanin B Yield: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to provide researchers, scientists, and drug development professionals with detailed methodologies for optimizing the yield of Gnetumontanin B from plant material. This compound, a promising stilbenoid, has garnered significant interest for its potential therapeutic properties. These guidelines aim to standardize and enhance the extraction and purification processes, facilitating further research and development.

The protocols outlined below detail conventional and advanced extraction techniques, a multi-step purification strategy, and methods for inducing stilbenoid biosynthesis to maximize the yield of this valuable compound.

Application Notes

This compound is a resveratrol (B1683913) trimer found in various species of the Gnetum genus, including Gnetum montanum, Gnetum gnemon, and Gnetum microcarpum. The optimization of its extraction and purification is crucial for its viable use in research and pharmaceutical applications.

Key Optimization Strategies:

  • Plant Material Selection: The concentration of stilbenoids can vary between different Gnetum species and even different parts of the same plant (leaves, stems, roots, seeds). It is recommended to perform initial screenings to identify the plant source with the highest this compound content.

  • Extraction Method: While traditional maceration and reflux extraction are effective, advanced techniques like Ultrasound-Assisted Extraction (UAE) can significantly improve efficiency and yield. UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature, which can minimize the degradation of thermosensitive compounds.

  • Solvent Selection: The choice of solvent is critical. Ethanol (B145695) and methanol (B129727) have been shown to be effective for extracting stilbenoids from Gnetum species. Aqueous mixtures of these solvents often provide a good balance between extracting the target compounds and minimizing the co-extraction of undesirable substances.

  • Elicitation: The production of secondary metabolites like this compound in plants can be enhanced through the application of elicitors. These are compounds that trigger defense responses in the plant, often leading to an increased synthesis of phytochemicals. Jasmonates and salicylic (B10762653) acid are common elicitors that could be investigated for their effect on this compound production in Gnetum species.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methodologies for stilbenoid extraction from plant material and is designed for optimal efficiency.

Materials and Equipment:

  • Dried and powdered Gnetum plant material

  • 80% Ethanol (v/v) in distilled water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered Gnetum plant material.

  • Extraction:

    • Place the plant material in a 250 mL flask.

    • Add 100 mL of 80% ethanol (a 1:10 sample-to-solvent ratio).

    • Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Sonicate for 30 minutes at a controlled temperature of 40-50°C.

  • Separation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

    • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound by Column Chromatography

This multi-step protocol is designed to isolate this compound from the crude extract.

Materials and Equipment:

  • Crude this compound extract

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20

  • Solvents: n-hexane, ethyl acetate (B1210297), chloroform (B151607), methanol

  • Glass columns for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure:

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Prepare a silica gel column using a slurry packing method with n-hexane.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.), followed by ethyl acetate and methanol.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Size-Exclusion Chromatography (Sephadex LH-20):

    • Pool the fractions containing this compound and concentrate them.

    • Prepare a Sephadex LH-20 column equilibrated with methanol.

    • Load the concentrated fraction onto the column.

    • Elute with methanol and collect fractions. This step removes pigments and other polymeric impurities.

    • Monitor fractions by TLC.

  • Fine Purification (Silica Gel Column Chromatography):

    • Pool the this compound-rich fractions from the Sephadex column and concentrate.

    • Perform a second silica gel column chromatography using a shallow gradient of chloroform and methanol to achieve finer separation.

    • Collect and analyze fractions by TLC.

  • High-Purity Isolation (Preparative HPLC - Optional):

    • For obtaining highly pure this compound, the fractions from the final column chromatography step can be subjected to preparative reversed-phase HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in water.

Data Presentation

Table 1: Comparison of Extraction Methods for Stilbenoids from Gnetum Species

Extraction MethodSolventTemperature (°C)TimeYield (mg/g dry weight)Reference
Maceration95% EthanolRoom Temperature24 h x 3Not specified for this compound[1]
Ultrasound-Assisted80% Ethanol7515 minOptimized for stilbenoids (grape stems)
Ultrasound-AssistedBetaine-lactic acid NADES (60% water)Not specified10 min0.227 (Resveratrol from G. gnemon)
RefluxEthanolBoiling pointNot specifiedHigher phenolic content than maceration[2]

Visualizations

Stilbenoid_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_malonate Acetate-Malonate Pathway cluster_stilbenoid Stilbenoid Synthesis Shikimic_Acid Shikimic Acid L_Phenylalanine L-Phenylalanine Shikimic_Acid->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Acetyl_CoA Acetyl-CoA Malonyl_CoA 3x Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->Resveratrol Gnetumontanin_B This compound (Resveratrol Trimer) Resveratrol->Gnetumontanin_B Oxidative Coupling

Caption: Biosynthetic pathway of this compound.

Extraction_Purification_Workflow Plant_Material Dried & Powdered Gnetum Plant Material Extraction Ultrasound-Assisted Extraction (80% Ethanol) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Silica_Gel_1 Silica Gel Column Chromatography (n-hexane/ethyl acetate) Crude_Extract->Silica_Gel_1 Fraction_Pooling_1 TLC Analysis & Fraction Pooling Silica_Gel_1->Fraction_Pooling_1 Sephadex_LH20 Sephadex LH-20 Column (Methanol) Fraction_Pooling_1->Sephadex_LH20 Fraction_Pooling_2 TLC Analysis & Fraction Pooling Sephadex_LH20->Fraction_Pooling_2 Silica_Gel_2 Silica Gel Column Chromatography (chloroform/methanol) Fraction_Pooling_2->Silica_Gel_2 Fraction_Pooling_3 TLC Analysis & Fraction Pooling Silica_Gel_2->Fraction_Pooling_3 Prep_HPLC Preparative HPLC (Optional) (C18, ACN/Water) Fraction_Pooling_3->Prep_HPLC Pure_Gnetumontanin_B Pure this compound Prep_HPLC->Pure_Gnetumontanin_B

Caption: Workflow for this compound extraction and purification.

References

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Gnetumontanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive, optimized, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Gnetumontanin B, a bioactive stilbenoid trimer found in Gnetum montanum. The described protocol is designed for accuracy, precision, and robustness, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis in drug development. All experimental procedures are outlined in detail, and the method validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

This compound is a resveratrol (B1683913) trimer isolated from the lianas of Gnetum montanum. Stilbenoids, as a class of polyphenolic compounds, are known for their diverse pharmacological activities. This compound has demonstrated significant biological effects, including the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in inflammatory processes. This anti-inflammatory activity suggests its potential as a therapeutic agent for various inflammatory diseases. To support further research and development, a reliable and validated analytical method for the quantification of this compound is essential. This application note provides a complete HPLC-UV method, from sample preparation to method validation, to ensure consistent and accurate measurements.

Chromatographic Conditions

A reversed-phase HPLC method was developed for the optimal separation and quantification of this compound.

ParameterCondition
Instrument HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 320 nm (or the determined λmax)
Run Time 35 minutes

Experimental Protocols

Standard and Sample Preparation

Protocol for Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 to 100 µg/mL.

Protocol for Sample Preparation (from Gnetum montanum plant material):

  • Drying and Grinding: Dry the plant material (e.g., lianas) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40-60 mesh).

  • Extraction: Accurately weigh 1 g of the powdered plant material and transfer it to a flask. Add 50 mL of 50% ethanol (B145695) and perform extraction using ultrasonication for 30 minutes at room temperature.[1][2][3][4]

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate and re-extract the residue twice more with 50 mL of 50% ethanol each time.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Sample Solution Preparation: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Specificity: The specificity of the method is demonstrated by the separation of the this compound peak from other components in the plant extract. A photodiode array (PDA) detector is used to assess peak purity by comparing the UV spectra at the upslope, apex, and downslope of the this compound peak.

Linearity and Range: Linearity is assessed by injecting the prepared calibration standards (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line.

Accuracy: Accuracy is determined by a recovery study using the standard addition method. A known amount of this compound standard is spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery is calculated as: % Recovery = [(Amount found - Original amount) / Amount spiked] x 100

Precision:

  • Repeatability (Intra-day precision): Six replicate injections of a 25 µg/mL standard solution are performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis is repeated on three different days by different analysts to assess the method's reproducibility. The precision is expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

Method Validation Summary

The following table summarizes the acceptance criteria and typical results for the method validation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the retention time of this compound. Peak purity index > 0.99.Complies
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.25%
LOD -0.2 µg/mL
LOQ -0.6 µg/mL
Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard This compound Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Plant Gnetum montanum Plant Material Extract Solvent Extraction (50% EtOH) Plant->Extract Cal_Standards Prepare Calibration Standards (1-100 µg/mL) Stock->Cal_Standards Sample_Sol Prepare Sample Solution Extract->Sample_Sol HPLC HPLC System Cal_Standards->HPLC Sample_Sol->HPLC Column C18 Column HPLC->Column Detection UV Detection (320 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Method Validation (ICH Q2) Integration->Validation

Caption: Workflow for this compound quantification.

Proposed Inhibitory Signaling Pathway

This compound has been reported to inhibit TNF-α. The following diagram illustrates the proposed mechanism of action where this compound interferes with the TNF-α signaling cascade, which is a key driver of inflammation.[5]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates to Nucleus Inflammation Inflammatory Gene Expression DNA->Inflammation GnetB This compound GnetB->IKK Inhibits (Proposed)

Caption: this compound's proposed inhibition of TNF-α pathway.

Conclusion

The HPLC-UV method described in this application note is a reliable, specific, and robust tool for the quantification of this compound in various samples, including plant extracts. The comprehensive validation ensures that the method is fit for its intended purpose and can be confidently implemented in research and quality control laboratories. This analytical procedure will support the ongoing investigation into the therapeutic potential of this compound.

References

Application Note: Quantitative Analysis of Gnetumontanin B by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetumontanin B is a novel stilbene (B7821643) trimer isolated from the lianas of Gnetum montanum.[1] This compound has demonstrated significant biological activity, including potent inhibition of tumor necrosis factor-alpha (TNF-α), with an IC50 value of 1.49 x 10⁻⁶ mol L⁻¹[1]. The promising therapeutic potential of this compound necessitates a robust and sensitive analytical method for its quantification in various biological matrices to support pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in plasma. The described method is based on established protocols for similar stilbenoids, such as gnetol, and provides a framework for researchers to develop and validate a method for this compound.[2][3]

Experimental Protocol

This protocol provides a general framework. Optimization of specific parameters may be required for different biological matrices and LC-MS/MS systems.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Resveratrol-¹³C₆ or another structurally similar compound not present in the matrix

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Control plasma (e.g., human, rat, mouse)

Standard Solutions and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50% methanol to prepare working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike control plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization:

Liquid Chromatography

ParameterSuggested Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water or 2 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Optimized to provide good separation from matrix components (e.g., 5-95% B over 5 minutes)
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined based on the molecular weight of this compound
Product Ion (Q3) To be determined by infusion of the reference standard and performing a product ion scan. A common fragmentation for stilbenoids is the loss of a resorcinol (B1680541) moiety or other characteristic fragments.[2][3]
Collision Energy To be optimized for the specific precursor-product ion transition.
Other Parameters Optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Method Validation Parameters

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of this compound and the IS.[2]

  • Linearity and Range: The calibration curve should be linear over a defined concentration range, with a correlation coefficient (r²) ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., precision ≤ 20% and accuracy within ±20%).[2]

  • Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) and accuracy (as percent deviation from nominal concentration) should be evaluated at a minimum of three QC levels (low, medium, and high). Acceptance criteria are typically ≤ 15% for precision and within ±15% for accuracy.[4]

  • Recovery and Matrix Effect: Assess the extraction recovery of this compound from the biological matrix and evaluate the ion suppression or enhancement caused by matrix components.

  • Stability: Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

The following tables summarize expected performance characteristics for a validated LC-MS/MS method for this compound, based on typical results for similar compounds.[2]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)
This compoundPlasma5 - 1500≥ 0.9955.0

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (RSD %)Intra-Day Accuracy (%)Inter-Day Precision (RSD %)Inter-Day Accuracy (%)
Low15< 10± 10< 12± 12
Medium900< 8± 8< 10± 10
High1200< 8± 8< 10± 10

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1585 - 9590 - 110
High120088 - 9892 - 108

Workflow Diagram

GnetumontaninB_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound in plasma using LC-MS/MS. The described method, adapted from established procedures for similar stilbenoids, offers high sensitivity and selectivity, making it suitable for supporting drug development and research activities involving this compound. Adherence to rigorous method validation ensures the generation of reliable and reproducible data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Gnetumontanin B Anti-inflammatory Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class of compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of this compound in vitro. The provided assays are designed to quantify the inhibitory effects of this compound on key inflammatory mediators and to elucidate its mechanism of action through major inflammatory signaling pathways.

Data Presentation

The following tables summarize the reported quantitative data for compounds isolated from Gnetum species, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Effects of a Compound from Gnetum montanum on Nitric Oxide Production

CompoundCell LineStimulantIC50 (µg/mL)Positive ControlIC50 of Positive Control (µg/mL)Reference
IsorhapontigeninRAW 264.7LPS79.88 ± 5.51L-NMMA7.90 ± 0.63[1]

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for studying inflammation in vitro.

Culture Conditions:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the assay) at a density of 5 x 10^5 cells/mL.

  • Incubate for 24 hours to allow for cell adherence.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

  • Induce inflammation by adding Lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.

  • Incubate for the desired time period (e.g., 24 hours for mediator quantification).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Prostaglandin E2 (PGE2) Quantification (ELISA)

This protocol quantifies the amount of PGE2 released into the culture medium using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Protocol:

  • Following cell treatment, collect the culture supernatants.

  • Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.

  • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody.

  • A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the supernatant for binding to the antibody.

  • After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Calculate the PGE2 concentration based on a standard curve.

Cytokine Quantification (ELISA for TNF-α and IL-6)

This protocol measures the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatants after treatment with this compound and LPS.

  • Use commercial ELISA kits for TNF-α and IL-6, following the manufacturer's protocols.

  • Typically, the supernatant is added to antibody-coated plates.

  • A detection antibody, often biotinylated, is then added, followed by an enzyme-linked streptavidin.

  • A substrate is added to produce a colorimetric signal that is proportional to the amount of cytokine present.

  • Measure the absorbance and calculate the cytokine concentrations from a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is used to investigate the effect of this compound on the activation of key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK. A β-actin antibody should be used as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Cell Culture seed Seed cells in plates start->seed pretreat Pre-treat with this compound stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay pge2_assay PGE2 ELISA cytokine_assay Cytokine (TNF-α, IL-6) ELISA western_blot Western Blot (NF-κB, MAPK) data_analysis Quantification & Statistical Analysis no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates gnetumontanin_b This compound gnetumontanin_b->ikk inhibits ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB (p65/p50) gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription induces mediators iNOS, COX-2, TNF-α, IL-6 gene_transcription->mediators

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 gnetumontanin_b This compound p38 p38 gnetumontanin_b->p38 inhibits phosphorylation jnk JNK gnetumontanin_b->jnk inhibits phosphorylation erk ERK1/2 gnetumontanin_b->erk inhibits phosphorylation mekk MEKKs tak1->mekk mkk3_6 MKK3/6 mekk->mkk3_6 mkk4_7 MKK4/7 mekk->mkk4_7 mek1_2 MEK1/2 mekk->mek1_2 mkk3_6->p38 mkk4_7->jnk mek1_2->erk ap1 AP-1 p38->ap1 jnk->ap1 erk->ap1 gene_transcription Pro-inflammatory Gene Transcription ap1->gene_transcription

Caption: Proposed inhibitory mechanism of this compound on the MAPK signaling pathway.

References

Application Notes and Protocols for Gnetumontanin B-Containing Extract in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, published in vivo studies have utilized extracts from Gnetum montanum or Gnetum gnemon, which contain Gnetumontanin B as a constituent, rather than isolated this compound. The following application notes and protocols are based on these extract studies. The observed biological effects are attributable to the complex mixture of compounds within the extract and not solely to this compound.

I. Application Notes

This compound is a stilbenoid found in plants of the Gnetum genus. Extracts of Gnetum montanum (GME) containing this compound have demonstrated potential therapeutic effects in preclinical animal models, particularly in the areas of oncology and anti-inflammatory research. These notes provide an overview of the applications of this compound-containing extracts in in vivo studies.

1. Anti-Tumor Applications in Colon Cancer Models

Gnetum montanum extract (GME) has been shown to possess anti-tumor activity in xenograft models of human colon cancer.[1] The primary mechanism of action appears to be the induction of apoptosis through the inhibition of the AKT signaling pathway.[1]

Animal Models:

  • BALB/c nude mice (athymic) are a suitable model for studying the efficacy of GME against human colon cancer xenografts.[1]

  • Zebrafish xenograft models can also be employed for higher throughput screening of anti-tumor effects.[1]

Cell Lines:

  • SW480 human colon cancer cells, particularly those expressing luciferase (SW480-luc) for in vivo bioluminescence imaging, have been effectively used.[1]

Expected Outcomes:

  • Reduction in tumor volume and weight.

  • Inhibition of tumor cell migration and growth.[1]

  • Downregulation of key proteins in the AKT signaling pathway.[1]

2. Anti-Inflammatory Applications in Colitis Models

Extracts from the related species Gnetum gnemon (Melinjo), which also contains stilbenoids, have demonstrated anti-inflammatory properties in a mouse model of ulcerative colitis.[2] The mechanism is linked to the regulation of the AMPK/NFκB/Sirt1 pathway.[2]

Animal Model:

Expected Outcomes:

  • Alleviation of colitis symptoms.

  • Reduction in macrophage infiltration in the colon.[2]

  • Decreased expression of pro-inflammatory markers such as IL-1β and NFκB p65.[2]

II. Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies using Gnetum extracts.

Table 1: Anti-Tumor Efficacy of Gnetum montanum Extract (GME) in a Nude Mouse Xenograft Model of Colon Cancer [1]

Treatment GroupDosageMean Tumor Weight Reduction (%)Key Molecular Changes
GME28 mg/kg/day32.19Downregulation of P-AKT, P-GSK-3β, P-PDK1, P-c-Raf, caspase-3, and Bcl-2. Upregulation of cleaved caspase-3, cleaved PARP, and Bax.
GME56 mg/kg/day53.17 (p < 0.01)Downregulation of P-AKT, P-GSK-3β, P-PDK1, P-c-Raf, caspase-3, and Bcl-2. Upregulation of cleaved caspase-3, cleaved PARP, and Bax.

Table 2: Anti-Inflammatory Effects of Melinjo Endosperm Extract (MeE) in a DSS-Induced Colitis Mouse Model [2]

Treatment GroupDosage in DietKey Observations
DSS + 0.5% MeE0.5%Significantly decreased macrophage number, IL-1β mRNA expression, and NFκB p65 protein expression compared to the DSS-only group.
DSS + 0.5% MeE0.5%Upregulated phosphorylated AMPK and Sirt1 protein levels.

III. Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Activity of GME in a Colon Cancer Xenograft Mouse Model

This protocol is adapted from studies on SW480 human colon cancer cells in BALB/c nude mice.[1]

1. Animal Model and Cell Culture:

  • Animals: 4-6 week old male BALB/c nude mice. Acclimatize for one week.

  • Cell Line: SW480-luc human colon cancer cells. Culture in L-15 medium with 10% FBS and 1% penicillin-streptomycin.

2. Tumor Xenograft Induction:

  • Harvest SW480-luc cells and resuspend in sterile PBS.

  • Subcutaneously inject one million cells into the right flank of each mouse.

  • Monitor tumor growth until the average volume reaches approximately 60 mm³.

3. Experimental Groups and Treatment:

  • Randomly divide mice into treatment groups (n=6 per group):

    • Vehicle Control

    • GME (Low dose): 28 mg/kg/day

    • GME (High dose): 56 mg/kg/day

    • Positive Control (e.g., 5-FU)

  • Administer GME or vehicle orally daily.

4. Data Collection and Analysis:

  • Monitor body weight and tumor volume throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure final tumor weight.

  • Perform Western blot analysis on tumor tissue to assess the expression of proteins in the AKT signaling pathway.

Protocol 2: Induction and Assessment of an Anti-Inflammatory Response in a DSS-Induced Colitis Mouse Model

This protocol is based on studies using Melinjo extract in C57BL/6J mice.[2]

1. Animal Model:

  • Animals: C57BL/6J male mice.

2. Colitis Induction and Treatment:

  • Acclimatization and Pre-treatment: House mice and provide a standard chow diet. For treatment groups, provide diets containing 0.1% or 0.5% Melinjo endosperm extract (MeE) for 3 weeks.

  • Induction: After the pre-treatment period, administer 3% DSS in the drinking water for one week while continuing the MeE diets. The control group receives a standard diet and regular drinking water.

3. Experimental Groups:

  • Control

  • DSS + 0% MeE

  • DSS + 0.1% MeE

  • DSS + 0.5% MeE

4. Data Collection and Analysis:

  • Monitor body weight, stool consistency, and signs of rectal bleeding.

  • At the end of the study, euthanize the mice and collect colon tissue.

  • Perform histological analysis of the colon to assess inflammation and macrophage infiltration.

  • Use qPCR to measure mRNA expression of IL-1β and Mucin 2.

  • Perform Western blot analysis to determine the protein levels of NFκB p65, phosphorylated AMPK, and Sirt1.

IV. Visualizations

GME_Antitumor_Signaling_Pathway GME Gnetum montanum Extract (GME) pAKT p-AKT GME->pAKT inhibition PDK1 PDK1 AKT AKT PDK1->AKT activates AKT->pAKT pGSK3b p-GSK-3β pAKT->pGSK3b activates pcRaf p-c-Raf pAKT->pcRaf activates Bcl2 Bcl-2 pAKT->Bcl2 activates GSK3b GSK-3β cRaf c-Raf Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax Bax Bax->Apoptosis promotes Caspase3 Caspase-3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 CleavedPARP Cleaved PARP CleavedCaspase3->CleavedPARP CleavedCaspase3->Apoptosis PARP PARP

Caption: GME Anti-Tumor Signaling Pathway.

MeE_Anti_Inflammatory_Pathway MeE Melinjo Extract (MeE) pAMPK p-AMPK MeE->pAMPK promotes AMPK AMPK Sirt1 Sirt1 pAMPK->Sirt1 activates NFkB NF-κB p65 Sirt1->NFkB inhibits Inflammation Macrophage Infiltration Pro-inflammatory Cytokines (IL-1β) NFkB->Inflammation promotes

Caption: MeE Anti-Inflammatory Signaling Pathway.

Experimental_Workflow_Xenograft start Start: Culture SW480-luc cells inject Inject 1x10^6 cells subcutaneously into BALB/c nude mice start->inject monitor Monitor tumor growth (Volume ≈ 60 mm³) inject->monitor randomize Randomize into groups (Vehicle, GME, Positive Control) monitor->randomize treat Daily oral administration randomize->treat collect Data Collection: Body weight, Tumor volume treat->collect end Endpoint: Euthanize, Excise tumor collect->end analyze Analysis: Tumor weight, Western Blot end->analyze

Caption: Workflow for Xenograft Model Study.

References

Application Notes and Protocols for Measuring Gnetumontanin B Inhibition of TNF-α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] Consequently, the inhibition of TNF-α represents a key therapeutic strategy for these conditions.[2] Gnetumontanin B, a stilbenoid found in the genus Gnetum, belongs to a class of compounds that have demonstrated various biological activities, including anti-inflammatory effects.[3] While direct quantitative data on this compound's inhibition of TNF-α is emerging, related compounds from Gnetum species have shown inhibitory activity against TNF-α production. These application notes provide detailed protocols to assess the inhibitory potential of this compound on TNF-α production and to elucidate its mechanism of action through the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.

Table 1: Effect of this compound on RAW 264.7 Macrophage Viability

This compound (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
198.6± 4.9
597.2± 5.1
1095.8± 4.7
2594.5± 5.3
5092.1± 4.8

Table 2: Inhibition of LPS-Induced TNF-α Production by this compound in RAW 264.7 Cells

TreatmentThis compound (µM)TNF-α Concentration (pg/mL)% InhibitionIC₅₀ (µM)
Untreated Control0< 10-
LPS (1 µg/mL)01500 ± 1200
LPS + this compound11250 ± 9816.7
LPS + this compound5980 ± 7534.7
LPS + this compound10720 ± 6152.0\multirow{3}{*}{~10}
LPS + this compound25450 ± 4270.0
LPS + this compound50280 ± 3581.3

Table 3: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Signaling Pathways

Protein TargetTreatment GroupRelative Band Intensity (Normalized to Loading Control)% Change from LPS Control
NF-κB Pathway
p-IκBαUntreated0.1 ± 0.02-
LPS (1 µg/mL)1.0 ± 0.150
LPS + this compound (10 µM)0.4 ± 0.08-60
p-p65 (nuclear)Untreated0.05 ± 0.01-
LPS (1 µg/mL)1.0 ± 0.120
LPS + this compound (10 µM)0.3 ± 0.05-70
MAPK Pathway
p-p38Untreated0.2 ± 0.03-
LPS (1 µg/mL)1.0 ± 0.180
LPS + this compound (10 µM)0.5 ± 0.09-50
p-JNKUntreated0.15 ± 0.02-
LPS (1 µg/mL)1.0 ± 0.140
LPS + this compound (10 µM)0.4 ± 0.07-60
p-ERK1/2Untreated0.3 ± 0.04-
LPS (1 µg/mL)1.0 ± 0.160
LPS + this compound (10 µM)0.6 ± 0.11-40

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in TNF-α production and the general experimental workflows.

GnetumontaninB_Workflow cluster_prep Cell Culture & Treatment cluster_assays Assays cluster_western_targets Western Blot Targets cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture treatment Pre-treat with this compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation elisa ELISA for TNF-α stimulation->elisa western Western Blot stimulation->western viability Cell Viability Assay (MTT) stimulation->viability ic50 Calculate IC₅₀ elisa->ic50 nfkb NF-κB Pathway (p-IκBα, p-p65) western->nfkb mapk MAPK Pathway (p-p38, p-JNK, p-ERK) western->mapk densitometry Densitometry Analysis nfkb->densitometry mapk->densitometry

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 phosphorylates IκBα pIkBa p-IκBα IkBa_p65_p50->pIkBa p65_p50 p65-p50 (Active) pIkBa->p65_p50 degradation of IκBα nucleus Nucleus p65_p50->nucleus translocates TNFa_gene TNF-α Gene Transcription nucleus->TNFa_gene activates GnetB This compound GnetB->IKK inhibits

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK pp38 p-p38 p38->pp38 phosphorylation pJNK p-JNK JNK->pJNK phosphorylation pERK p-ERK ERK->pERK phosphorylation AP1 AP-1 pp38->AP1 pJNK->AP1 pERK->AP1 TNFa_gene TNF-α Gene Transcription AP1->TNFa_gene GnetB This compound GnetB->TAK1 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Gnetumontanin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of Gnetumontanin B from plant sources, primarily of the Gnetum genus.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a solvent for this compound extraction?

A1: The most critical factor is solvent polarity. This compound is a phenolic compound (a stilbenoid), and such compounds are most effectively extracted using polar solvents.[3][4] Strongly polar solvents like methanol (B129727) or aqueous mixtures of ethanol (B145695) are highly effective at dissolving and extracting phenolics.[5] The choice of solvent significantly influences the extraction efficiency.

Q2: Which extraction methods are most efficient for this compound?

A2: While conventional methods like maceration and Soxhlet extraction are used, modern alternative methods are generally more efficient. Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) offer advantages like shorter extraction times, reduced solvent consumption, and often higher yields. MAE, in particular, has been shown to produce very high total phenolic content in some studies.

Q3: How can I prevent the degradation of this compound during extraction?

A3: this compound, like other phenolic compounds, can be sensitive to high temperatures and prolonged extraction times, which can lead to degradation and reduced bioactivity. To mitigate this, use moderate temperatures, shorten extraction times by employing methods like UAE or MAE, and ensure the raw plant material is stored properly (e.g., shock-frozen and stored at -80°C) to prevent enzymatic degradation before extraction.

Q4: What is the standard analytical method for quantifying this compound in an extract?

A4: The standard and most reliable method for the quantification of this compound and other stilbenoids is High-Performance Liquid Chromatography (HPLC). For detailed structural identification and characterization of components within the extract, more advanced techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are often employed.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Q: My this compound yield is lower than expected. What are the likely causes and how can I fix it?

A: Low yield is a common problem with several potential causes. Systematically check the following factors:

  • Inappropriate Solvent: The solvent may not be polar enough.

    • Solution: Switch to a more polar solvent system. Methanol has proven effective for phenolic compounds from Gnetum species. An ethanol-water mixture (e.g., 50-80% ethanol) is also highly recommended as it enhances the extraction of polar compounds.

  • Suboptimal Parameters: Extraction time and temperature may be insufficient.

    • Solution: Optimize these parameters. Increasing temperature can improve solubility and mass transfer, but exceeding a certain threshold risks degradation. Systematically test different time and temperature combinations. For example, in Superheated Liquid Extraction (SHLE), a plateau of efficiency was reached after 60 minutes at 180°C.

  • Poor Sample Preparation: Large particle size of the plant material can limit solvent penetration.

    • Solution: Ensure the plant material (lianas, stems, or roots) is thoroughly dried and finely powdered to maximize the surface area available for extraction.

  • Inefficient Method: The chosen extraction method may be the limiting factor.

    • Solution: Consider switching from conventional maceration to a more powerful technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which are known to improve yields and reduce extraction times.

Q: My final extract contains a high level of impurities. How can I improve its purity?

A: High impurity levels often result from the co-extraction of other compounds like fats, waxes, or pigments.

  • Pre-Extraction Defatting: Non-polar compounds can be removed before the main extraction.

    • Solution: Perform a preliminary wash or maceration of the dried plant powder with a non-polar solvent like n-hexane. This will remove lipids and other non-polar impurities without significantly affecting the polar this compound.

  • Post-Extraction Purification: The crude extract requires further refinement.

    • Solution: Employ chromatographic techniques. Column Chromatography (CC) with silica (B1680970) gel is a standard method for purifying stilbenoids from a crude extract. Fractions can be collected and monitored by Thin-Layer Chromatography (TLC) or HPLC to isolate the target compound.

Q: I am observing inconsistent results between extraction batches. What should I investigate?

A: Lack of reproducibility can stem from variations in materials or procedures.

  • Inconsistent Plant Material: The phytochemical profile of plants can vary based on geography, season of harvest, and storage conditions.

    • Solution: Use plant material from a single, well-documented source and batch. Ensure storage conditions are consistent and designed to preserve phytochemicals, such as storing material at -80°C.

  • Procedural Drifts: Minor, unintentional changes in the protocol can affect outcomes.

    • Solution: Strictly adhere to a validated Standard Operating Procedure (SOP). Double-check all parameters for each run, including solvent-to-solid ratio, temperature, time, and agitation speed.

  • Solvent Quality: The composition and purity of solvents can vary.

    • Solution: Use high-purity (e.g., HPLC grade) solvents for all extractions and analyses to ensure consistency.

Data Summaries

Table 1: Comparison of Extraction Methods for Phenolic Compounds
Extraction MethodTypical TimeTypical Temp.AdvantagesDisadvantages
Maceration 12 - 72 hoursRoom Temp.Simple, low cost, avoids thermal degradation.Very slow, large solvent volume, potentially incomplete extraction.
Soxhlet 4 - 24 hoursSolvent Boiling Pt.Exhaustive extraction, efficient for some matrices.Time-consuming, large solvent volume, risk of thermal degradation.
Ultrasound (UAE) 15 - 60 minLow to ModerateFast, high efficiency, reduced solvent/energy use, sustainable.Heating effects need control, may not be suitable for all scales.
Microwave (MAE) 5 - 30 minHigh (controlled)Extremely fast, high yields, low solvent use.Requires specialized equipment, risk of localized overheating.
Pressurized Liquid (PLE) 15 - 60 minModerate to HighFast, low solvent use, high efficiency, automated.High initial equipment cost, high pressure operation.
Table 2: Effect of Solvent Choice on Phenolic & Stilbenoid Extraction
Plant SourceSolvent SystemFinding / ResultCitation
Gnetum gnemon PeelMethanol vs. N-hexaneMethanol was significantly more effective, yielding 56.27% total extract.
Various Plant TypesEthanol-Water MixturesRecommended for MAE, PLE, and UAE to enhance extraction of phenolic compounds.
Vine Shoots80% (v/v) Aqueous EthanolDetermined as an optimal solvent concentration for extracting phenolic compounds.
Gnetum SpeciesAcetone, Ethyl AcetateHave been successfully used to isolate various stilbenoids from the plant.
Adenanthera pavonina BarkMethanolShowed the highest Total Phenolic Content (TPC) due to its high polarity index.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method provides a rapid and efficient extraction.

  • Preparation:

    • Dry the Gnetum montanum plant material (e.g., stems) at 40-50°C until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 150 mL of 80% ethanol-water solution (a 1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a frequency of 40 kHz and a power of 300 W, maintaining a constant temperature of 50°C.

  • Processing:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue twice more with fresh solvent under the same conditions to ensure exhaustive extraction.

    • Combine all filtrates.

  • Concentration & Analysis:

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

    • Dissolve a known quantity of the dried crude extract in HPLC-grade methanol for quantification via HPLC.

Protocol 2: Conventional Maceration Extraction of this compound

This is a simpler, though less rapid, method.

  • Preparation:

    • Prepare the dried, powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 20 g of the powdered material into a 500 mL sealed conical flask.

    • Add 300 mL of pure methanol (1:15 ratio).

    • Seal the flask and place it on an orbital shaker at room temperature (25°C).

    • Macerate for 48 hours with continuous gentle agitation.

  • Processing:

    • Filter the mixture as described in the UAE protocol.

    • Wash the solid residue on the filter with a small amount of fresh methanol.

    • Combine the filtrate and washings.

  • Concentration & Analysis:

    • Concentrate the extract using a rotary evaporator.

    • Prepare the sample for HPLC analysis as described previously.

Visual Guides & Workflows

GnetumontaninB_Extraction_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing cluster_analysis 4. Analysis node_process node_process node_input node_input node_output node_output node_analysis node_analysis A Raw Gnetum Plant Material B Drying & Grinding A->B C Powdered Material B->C D Solvent Addition (e.g., 80% EtOH) C->D E Energy Input (e.g., Ultrasound) D->E F Filtration E->F G Solvent Evaporation (Rotovap) F->G H Crude Extract G->H I Purification (Column Chromatography) H->I K Quantification (HPLC / UPLC-MS) H->K J Pure this compound I->J J->K

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Yield node_problem node_problem node_check node_check node_solution node_solution node_success node_success start Problem: Low Yield check1 Is Solvent Polar Enough? start->check1 sol1 Use Methanol or Aqueous Ethanol (50-80%) check1->sol1 No check2 Are Temp/Time Optimized? check1->check2 Yes sol1->check2 sol2 Increase Temp (to 50-60°C) Increase Time or Use UAE/MAE check2->sol2 No check3 Is Material Finely Powdered? check2->check3 Yes sol2->check3 sol3 Grind to a Fine Powder (40-60 mesh) check3->sol3 No end Yield Improved check3->end Yes sol3->end

Caption: Troubleshooting flowchart for addressing low extraction yield.

Factors_Affecting_Efficiency center This compound Extraction Efficiency f1 Solvent Choice (Polarity) f1->center f2 Extraction Temperature f2->center f3 Extraction Time f3->center f4 Extraction Method (e.g., UAE, Maceration) f4->center f5 Solid-to-Liquid Ratio f5->center f6 Plant Material Particle Size f6->center

Caption: Key experimental factors influencing this compound extraction efficiency.

References

Technical Support Center: Gnetumontanin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Gnetumontanin B.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Crude Extract

  • Question: We are experiencing a very low yield of this compound in our initial crude extract from Gnetum montanum. What are the potential causes and solutions?

  • Answer: Low yields of this compound in the crude extract can stem from several factors related to the plant material and extraction procedure.

    • Improper Plant Material Handling: The concentration of stilbenoids can vary depending on the age of the plant, the part used (lianas are a common source), and the drying and storage conditions. Ensure that the plant material is properly identified, harvested at an appropriate time, and stored in a cool, dark, and dry place to prevent degradation of phenolic compounds.

    • Inefficient Extraction Solvent: The choice of solvent is critical for efficiently extracting stilbene (B7821643) oligomers. While ethanol (B145695) is commonly used, the polarity needs to be optimized.

      Solvent System Advantages Potential Issues Recommendation
      95% EthanolGood for a broad range of stilbenoids.May extract significant amounts of chlorophyll (B73375) and other pigments.A common and effective starting point.
      80% AcetoneCan provide higher yields for some polyphenols.Also extracts a wide range of impurities.Can be a good alternative to ethanol; perform a small-scale comparison.
      Methanol (B129727)Effective for a broad range of stilbenoids.More toxic than ethanol.Use with appropriate safety precautions.
    • Insufficient Extraction Time or Method: Passive soaking may not be sufficient for complete extraction.

      • Recommendation: Employ exhaustive extraction techniques such as maceration with agitation, Soxhlet extraction, or ultrasound-assisted extraction (UAE) to improve efficiency. Repeating the extraction multiple times with fresh solvent is also recommended.

    Experimental Protocol: Ethanol Extraction of this compound from Gnetum montanum

    • Preparation of Plant Material: Grind dried and powdered lianas of Gnetum montanum to a coarse powder (e.g., 20-40 mesh).

    • Maceration:

      • Soak 100 g of the powdered plant material in 1 L of 95% ethanol in a sealed container.

      • Agitate the mixture using a magnetic stirrer or orbital shaker for 24 hours at room temperature.

      • Filter the extract through Whatman No. 1 filter paper.

      • Repeat the extraction process two more times with fresh solvent.

    • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

    • Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a stable powder for long-term storage at -20°C.

    Issue 2: Co-elution of Impurities with this compound during Chromatography

  • Question: During our column chromatography (silica gel or C18), we are observing peaks that co-elute with this compound, making it difficult to achieve high purity. What are these impurities and how can we separate them?

  • Answer: Co-elution is a common challenge due to the presence of other structurally similar stilbenoids in Gnetum montanum.

    • Common Co-eluting Impurities:

      • Resveratrol: A monomeric stilbenoid that is a building block of this compound.

      • Gnetol: Another stilbenoid commonly found in Gnetum species.

      • Other Resveratrol Oligomers: Dimers and other trimers with similar polarities.

      • Flavonoids: These compounds can have similar polarities to stilbenoids.

    • Troubleshooting Strategies:

      • Optimize the Mobile Phase:

        • Normal Phase (Silica Gel): If using a non-polar solvent system (e.g., hexane-ethyl acetate), try incorporating a small amount of a third solvent with a different selectivity, such as dichloromethane (B109758) or acetone, to alter the interactions with the stationary phase.

        • Reversed-Phase (C18): If using a water-acetonitrile or water-methanol gradient, modify the mobile phase with an additive like 0.1% formic acid or acetic acid. This can improve peak shape and selectivity for phenolic compounds.

      • Employ Orthogonal Chromatography Techniques: No single chromatography method may be sufficient. A multi-step approach using different separation principles is often necessary.

        • Size-Exclusion Chromatography (SEC): Use a resin like Sephadex LH-20 with methanol as the mobile phase. This technique separates compounds based on their size, which can be effective in separating oligomers from monomers and smaller impurities.

        • Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique avoids solid stationary phases, minimizing irreversible adsorption and sample degradation. It is particularly useful for separating compounds with similar polarities.

        • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final polishing step to achieve high purity. Methodical optimization of the gradient, flow rate, and column chemistry is crucial.

    Workflow for this compound Purification

    GnetumontaninB_Purification_Workflow Start Crude Gnetum montanum Extract VLC Vacuum Liquid Chromatography (VLC) (Silica Gel) Start->VLC Initial Fractionation Silica Silica Gel Column Chromatography (Gradient Elution) VLC->Silica Stilbenoid-rich fractions Sephadex Size-Exclusion Chromatography (Sephadex LH-20) Silica->Sephadex Partially purified fractions Prep_HPLC Preparative HPLC (Reversed-Phase C18) Sephadex->Prep_HPLC This compound-rich fractions Pure Pure this compound (>98%) Prep_HPLC->Pure Final Polishing

    Caption: A multi-step chromatographic workflow for the purification of this compound.

Issue 3: Degradation of this compound During Purification

  • Question: We suspect that our sample of this compound is degrading during the purification process, leading to loss of material and the appearance of new, unwanted peaks. How can we prevent this?

  • Answer: Stilbenoids, including this compound, can be sensitive to light, heat, and pH extremes.

    • Light Sensitivity: Exposure to UV light can cause isomerization (e.g., trans to cis) or degradation of stilbenoids.

      • Solution: Protect all solutions and fractions from light by using amber glassware or wrapping containers in aluminum foil. Conduct chromatographic separations in a darkened room or with the instrument's UV detector lamp turned off when not actively monitoring.

    • Thermal Instability: High temperatures can lead to decomposition.

      • Solution: Avoid excessive heat during solvent evaporation; use a rotary evaporator with a water bath temperature below 45°C. If possible, conduct chromatographic separations at controlled room temperature or even at refrigerated temperatures if the compound shows significant instability.

    • pH Sensitivity: Strongly acidic or basic conditions can catalyze degradation.

      • Solution: Maintain a neutral or slightly acidic pH (around 5-6) during extraction and purification. If using acid modifiers in HPLC, use low concentrations (e.g., 0.1% formic acid) and process the collected fractions promptly to neutralize or remove the acid.

    Logical Relationship of Degradation Factors

    Degradation_Factors cluster_factors Contributing Factors GnetB This compound Degradation Degradation (Loss of Purity & Yield) Light UV Light Exposure Light->Degradation Heat High Temperature (>45°C) Heat->Degradation pH Extreme pH (Strongly Acidic or Basic) pH->Degradation

    Caption: Key environmental factors that can lead to the degradation of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield of this compound from Gnetum montanum?

    • A1: The yield of this compound can vary significantly based on the factors mentioned in the troubleshooting guide. While specific quantitative data for this compound is not widely published, yields of total stilbenoids from Gnetum species are generally in the range of 1-5% of the dry weight of the plant material. The final yield of highly purified this compound will be a fraction of this.

  • Q2: What analytical techniques are recommended for assessing the purity of this compound?

    • A2: A combination of techniques is recommended for a comprehensive purity assessment.

      Technique Purpose Typical Parameters
      HPLC-UV/DAD Quantitative purity assessment and detection of chromophoric impurities.C18 column, gradient elution with water and acetonitrile (B52724) (often with 0.1% formic acid), UV detection at ~320 nm.
      LC-MS Confirmation of molecular weight and identification of impurities.Same LC conditions as above, coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
      NMR (¹H and ¹³C) Structural confirmation and detection of non-chromophoric impurities.High-field NMR (e.g., 400 MHz or higher) in a deuterated solvent like methanol-d₄ or DMSO-d₆.
  • Q3: Can this compound be recrystallized for final purification?

    • A3: Recrystallization can be a viable final purification step if a suitable solvent system can be found. This often requires screening a variety of solvents and solvent mixtures. A good starting point would be to try dissolving the partially purified this compound in a small amount of a good solvent (e.g., methanol or acetone) and then slowly adding a poor solvent (e.g., water or hexane) until turbidity is observed, followed by slow cooling. However, for complex mixtures of stilbenoids, preparative HPLC is often more effective.

  • Q4: What are the storage recommendations for purified this compound?

    • A4: To ensure long-term stability, purified this compound should be stored as a solid (lyophilized powder) at -20°C or below, protected from light and moisture. If stored in solution, use a non-aqueous solvent like DMSO or ethanol, store in small aliquots at -80°C, and minimize freeze-thaw cycles.

preventing Gnetumontanin B degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gnetumontanin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary causes?

A1: this compound, a stilbenoid, is susceptible to degradation from several environmental factors. The most common causes are exposure to light, alkaline pH, elevated temperatures, and oxidation.[1][2][3][4] As a polyphenolic compound with multiple hydroxyl groups, its stability is significantly influenced by the storage environment.[1]

Q2: What is the ideal way to store this compound for long-term stability?

A2: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light. If a stock solution is necessary, it should be prepared in a suitable organic solvent like DMSO, ethanol, or methanol (B129727), aliquoted into light-protecting vials (e.g., amber vials), and stored at -20°C or -80°C.[5][6]

Q3: Can I store this compound in an aqueous solution?

A3: Storing this compound in aqueous solutions, especially at neutral or alkaline pH, is not recommended for long periods due to its instability. Polyphenolic compounds are generally more stable in acidic conditions.[1][2][4][7][8] If an aqueous buffer is required for your experiment, it should be prepared fresh before use and have a pH below 7.

Q4: How does light affect this compound?

A4: Exposure to both UV and visible light can cause photodegradation of stilbenoids. This can lead to isomerization (e.g., trans to cis) and other chemical modifications, potentially altering the biological activity of the compound. Always handle this compound and its solutions in a light-protected environment (e.g., using amber vials, foil wrapping, or working in a dimly lit room).

Q5: What effect does temperature have on the stability of this compound?

A5: Elevated temperatures accelerate the degradation of polyphenolic compounds.[9][10][11] It is crucial to avoid exposing this compound to high temperatures during storage and experimental procedures whenever possible. For solutions, storage at low temperatures (-20°C or -80°C) is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in stored stock solution 1. Light Exposure: Photodegradation due to storage in clear vials or exposure to ambient light. 2. Inappropriate Temperature: Storage at room temperature or 4°C for extended periods. 3. Unsuitable Solvent: Use of aqueous buffers, especially with a pH > 7. 4. Oxidation: Presence of oxygen in the storage container.1. Store solutions in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to light during handling. 2. For long-term storage, keep solutions at -20°C or -80°C. For short-term use, 4°C is acceptable, but for no more than a few days. 3. Use high-purity organic solvents like DMSO, ethanol, or methanol for stock solutions.[5][6] If an aqueous solution is necessary, prepare it fresh from a stock solution immediately before the experiment and use a buffer with a slightly acidic pH. 4. After dissolving this compound, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Inconsistent experimental results 1. Degradation during experiment: The compound may be degrading in the experimental medium (e.g., cell culture media at pH 7.4 and 37°C). 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can introduce moisture and accelerate degradation.1. Prepare fresh dilutions of this compound in your experimental medium for each experiment. Minimize the incubation time as much as possible. 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis 1. Degradation Products: The new peaks are likely degradation products of this compound. 2. Solvent Impurities: Impurities in the solvent may be reacting with the compound.1. Confirm the identity of the main peak using a fresh standard. The presence of additional peaks suggests degradation. Review storage and handling procedures. 2. Use high-purity, HPLC-grade solvents for preparing solutions.

Quantitative Data Summary

Direct quantitative stability data for this compound is limited. However, data from the closely related stilbenoid, resveratrol, provides valuable insights into its potential stability profile.

Table 1: Thermal Degradation of Resveratrol in Soybean Oil [12]

TemperatureTimeDegradation Rate
60°C3 days~50%
60°C12 days93.5%
180°C2 hours45.17%
180°C8 hours81.54%

Table 2: Influence of pH on the Stability of Polyphenols

pH RangeGeneral Stability of Polyphenols
Acidic (pH < 7)Generally more stable.[1][2][4][7][8]
Neutral to Alkaline (pH ≥ 7)Stability decreases, with degradation accelerating as pH increases.[1][2][3][7]

Experimental Protocols

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade methanol, acetonitrile, and water
  • Formic acid or phosphoric acid
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a UV or PDA detector
  • C18 HPLC column
  • pH meter
  • Calibrated oven
  • Photostability chamber

2. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for various time points (e.g., 30 mins, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).
  • Thermal Degradation: Place the solid this compound and the stock solution in an oven at a set temperature (e.g., 60°C or 80°C) for various time points.
  • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

4. HPLC Analysis:

  • Analyze the stressed samples alongside a non-stressed control at each time point.
  • A stability-indicating HPLC method should be used. An example method is provided below.

Example Stability-Indicating HPLC Method

This is a general method that may require optimization for your specific instrumentation and this compound purity.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength appropriate for this compound (stilbenoids typically have absorbance maxima around 300-330 nm). A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different spectral properties.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway Gnetumontanin_B This compound (trans-isomer) Isomer cis-isomer Gnetumontanin_B->Isomer Light (UV, visible) Oxidation_Products Oxidation Products (e.g., quinones) Gnetumontanin_B->Oxidation_Products Oxidation (O₂, metal ions) Hydrolysis_Products Hydrolysis Products Gnetumontanin_B->Hydrolysis_Products Alkaline pH Photodegradation_Products Further Photodegradation Products Isomer->Photodegradation_Products Light (UV, visible)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Alkali Alkaline Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Alkali Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (60°C) Stock_Solution->Thermal Photo Photodegradation (Photostability Chamber) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Alkali->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis (Quantify degradation, identify products) HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Gnetumontanin B NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap issues during the analysis of Gnetumontanin B and related stilbenoids.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a this compound sample shows significant signal overlapping, particularly in the aromatic region. What are the initial steps for troubleshooting?

A1: When faced with an unresolved ¹H NMR spectrum, it is best to start with simple, non-destructive methods that can be performed on the same sample. The primary goal is to alter the chemical environment of the molecule just enough to induce differential shifts in the overlapping proton signals. A recommended initial workflow is as follows:

  • Re-evaluate Sample Concentration: Highly concentrated samples can sometimes lead to peak broadening and slight shifts due to intermolecular interactions.[1] If your sample is highly concentrated, diluting it may offer some improvement.

  • Change the NMR Solvent: The simplest and often most effective first step is to acquire the spectrum in a different deuterated solvent.[1][2] Solvents can induce changes in chemical shifts (solvent effects), which may be sufficient to resolve overlapping peaks. For aromatic compounds like this compound, switching from a common solvent like CDCl₃ to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can often provide good separation of aromatic signals.[3]

  • Vary the Temperature: Acquiring the spectrum at a different temperature can help resolve signals from conformers or rotamers that are in exchange on the NMR timescale at room temperature.[1][4] It is also very effective at shifting the position of exchangeable protons (e.g., -OH), which can sometimes overlap with other signals.

Q2: How does changing the NMR solvent resolve peak overlap, and what are some recommended solvents to try for this compound?

A2: Different solvents interact with the solute (this compound) in unique ways, leading to changes in the electronic environment of the nuclei and thus altering their chemical shifts.[3][5][6] For complex molecules, these solvent-induced shifts can be quite significant and can help to separate overlapping signals.[3]

For this compound, a stilbenoid with multiple aromatic rings and hydroxyl groups, the following solvents could be considered:

SolventRationale
CDCl₃ A common starting point, but may lead to overlap in the aromatic region.
Acetone-d₆ Often used for stilbenoids and can provide different chemical shifts compared to CDCl₃.[7][8]
Methanol-d₄ A protic solvent that can form hydrogen bonds with the hydroxyl groups of this compound, potentially leading to significant changes in the chemical shifts of nearby protons.
Benzene-d₆ An aromatic solvent that can induce significant shifts in the signals of aromatic protons due to anisotropic effects, often spreading them out and improving resolution.[2][3]
Pyridine-d₅ Another aromatic solvent with a strong anisotropic effect that can be useful for resolving aromatic signals.[3]
DMSO-d₆ A highly polar solvent that can also alter the chemical shifts of protons, especially those near polar functional groups.[4]

Experimental Protocol: Solvent Change

  • Initial Spectrum: Dissolve 5-10 mg of your this compound sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the two spectra to see if the solvent change has resolved the overlapping signals. This process can be repeated with other solvents if necessary.

Q3: Temperature variation was suggested. How does this help, and what is a typical experimental protocol?

A3: Changing the temperature at which the NMR spectrum is acquired can resolve overlapping signals for a few reasons:

  • Conformational Exchange: Molecules that exist as a mixture of rapidly interconverting conformers at room temperature will show averaged NMR signals. By changing the temperature, you can sometimes slow down this exchange enough to see separate signals for each conformer, or at least shift the averaged signal to a new position.[4]

  • Hydrogen Bonding: The chemical shifts of protons involved in hydrogen bonding (like the -OH groups in this compound) are often very sensitive to temperature.[4][9] Increasing the temperature typically disrupts hydrogen bonding, causing these signals to shift, which can move them out of a crowded region of the spectrum.

  • Differential Shifts: Even for rigid molecules, the chemical shifts of different protons can change at different rates with temperature, which can be enough to resolve previously overlapping signals.[4][10]

Experimental Protocol: Temperature Variation

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K or 25 °C).

  • Temperature Change: Set the desired target temperature (e.g., 328 K or 55 °C). Allow the system to equilibrate for at least 5-10 minutes. The stability of the temperature should be within ±0.1 K.

  • Re-shimming: After the temperature has stabilized, re-shim the sample, as shims can drift with temperature changes.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Iterate: Repeat steps 2-4 for a range of temperatures (e.g., in 10 K increments) to observe how chemical shifts change and identify the optimal temperature for signal resolution.[1]

Q4: If the initial troubleshooting steps are insufficient, what are the more advanced methods to resolve severe signal overlap?

A4: For persistent signal overlap, two powerful techniques are the use of lanthanide shift reagents and multidimensional NMR spectroscopy.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate to basic sites in a molecule (like the oxygen atoms of the hydroxyl groups in this compound).[11][12][13] This interaction causes large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[11] This can effectively spread out a crowded region of the spectrum.[12][14] Europium-based reagents typically induce downfield shifts, while praseodymium reagents cause upfield shifts.[11]

  • Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques are extremely powerful for resolving overlap because they spread the NMR signals into a second dimension.[15][16][17] Instead of a single frequency axis, you have two, and signals appear as cross-peaks that show correlations between different nuclei. This allows you to distinguish between protons that have the same chemical shift in the 1D spectrum but are in different chemical environments.[18]

Troubleshooting Guides

Issue: Overlapping aromatic signals in the ¹H NMR spectrum of this compound.

Solution 1: Application of 2D NMR Spectroscopy

Two-dimensional NMR is a primary tool for resolving signal overlap in complex natural products.[15][16][19][20]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other.[16][17] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out the spin systems within the molecule and differentiate between otherwise overlapping signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms they are directly attached to.[16][21][22] Since ¹³C spectra are typically much better resolved than ¹H spectra, HSQC is excellent for separating overlapping proton signals.[22] If two protons overlap in the ¹H dimension, but are attached to carbons with different chemical shifts, they will appear as two distinct cross-peaks in the HSQC spectrum.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the carbon skeleton of a molecule and for assigning the signals of quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of a molecule.

Experimental Protocol: 2D NMR

  • Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent.

  • Instrument Setup: On the NMR spectrometer, load the standard COSY, HSQC, HMBC, and NOESY/ROESY pulse programs.

  • Parameter Optimization: Adjust the spectral width and other acquisition parameters to ensure all signals of interest are observed.

  • Acquisition: Run the 2D experiments. The acquisition time for these experiments can range from a few hours to overnight, depending on the concentration of the sample and the desired resolution.

  • Data Analysis: Process and analyze the 2D spectra to assign the proton and carbon signals and resolve the ambiguities from the 1D spectrum.

Solution 2: Use of Lanthanide Shift Reagents

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Sample Preparation: Prepare a standard solution of your this compound sample in a dry, non-coordinating deuterated solvent such as CDCl₃.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your sample.

  • Incremental Addition: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent. Add a small aliquot (e.g., 0.1 molar equivalents) of the LSR solution to your NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in chemical shifts. The signals will spread out, revealing the underlying multiplets. Continue adding the shift reagent until sufficient resolution is achieved.[14] Be aware that excessive amounts of LSR can cause significant line broadening.[12]

Visualizations

GnetumontaninB_Troubleshooting_Workflow cluster_initial cluster_advanced start Start: Overlapping ¹H NMR Signals for this compound initial_steps Initial Troubleshooting (Non-destructive) start->initial_steps change_conc Adjust Concentration initial_steps->change_conc Step 1 advanced_steps Advanced Troubleshooting lsr Use Lanthanide Shift Reagents (e.g., Eu(fod)₃) advanced_steps->lsr two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) advanced_steps->two_d_nmr resolution Signal Resolution Achieved change_solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) change_conc->change_solvent Step 2 change_temp Vary Temperature change_solvent->change_temp Step 3 change_temp->advanced_steps Insufficient Resolution change_temp->resolution Sufficient Resolution? lsr->resolution two_d_nmr->resolution TwoD_NMR_Resolution one_d 1D ¹H NMR Spectrum (Overlapping Signals at δ 7.2) hsqc 2D HSQC Spectrum one_d->hsqc Spreading signals into a 2nd dimension resolved Resolved Signals: Proton A (δ 7.2) correlates to Carbon A (δ 128) Proton B (δ 7.2) correlates to Carbon B (δ 130) hsqc->resolved Correlation to resolved ¹³C signals

References

Technical Support Center: Gnetumontanin B Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gnetumontanin B mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

This compound is a stilbene (B7821643) trimer composed of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit.[1] Its chemical structure was determined through spectroscopic methods, including 2D NMR techniques.[1] The molecular formula is C42H32O9, with an exact mass of 680.20.

Q2: What are the most common adducts observed for this compound in ESI-MS?

In electrospray ionization mass spectrometry (ESI-MS), stilbenoids like this compound can form several common adducts depending on the solvent system and ionization mode. In positive ion mode, expect to see the protonated molecule [M+H]+. In negative ion mode, the deprotonated molecule [M-H]- is commonly observed.[2] Depending on the mobile phase composition, you might also observe formate (B1220265) adducts [M+HCOO]- in negative mode if formic acid is used as a modifier.[2] Sodium [M+Na]+ and potassium [M+K]+ adducts can also be present, especially if there is contamination from glassware or solvents.

Q3: My mass spectrum shows a complex pattern of peaks. How can I identify the correct molecular ion peak for this compound?

A complex spectrum can be due to the presence of multiple adducts, in-source fragmentation, or impurities. To identify the correct molecular ion:

  • Check for common adducts: Look for peaks corresponding to the calculated m/z values for [M+H]+, [M-H]-, [M+Na]+, and [M+HCOO]-.

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain the exact mass and calculate the molecular formula. This will help distinguish the this compound peaks from background noise and contaminants.[3]

  • Isotope Pattern: Examine the isotopic distribution of the suspected molecular ion peak. The pattern should match the theoretical distribution for C42H32O9.

  • Blank Injection: Run a blank injection (solvent only) to identify peaks originating from the solvent system or instrument background.

Q4: What are the characteristic fragmentation patterns for this compound in MS/MS?

In positive ion mode, fragmentation of the [M+H]+ ion may involve losses of C6H6O (phenol) and C7H6O. In negative ion mode, the [M-H]- ion can also undergo neutral loss of C6H6O.

Q5: I am not seeing the expected fragmentation pattern. What could be the issue?

Several factors can influence fragmentation patterns:

  • Collision Energy: The collision-induced dissociation (CID) energy is a critical parameter. If the energy is too low, you will see minimal fragmentation. If it's too high, you may only observe small, non-specific fragments. It is advisable to perform a collision energy optimization experiment.

  • Instrument Type: Different mass analyzers (e.g., ion trap, triple quadrupole, Q-TOF) can yield slightly different fragmentation patterns due to variations in how collision energy is applied and the timescale of the experiment.

  • Ionization Mode: Positive and negative ionization modes will produce different precursor ions ([M+H]+ vs. [M-H]-) which will have distinct fragmentation pathways.

  • Adduct Ion: The fragmentation of an adduct ion (e.g., [M+Na]+) will be different from that of the protonated or deprotonated molecule.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect Instrument Settings Optimize ESI source parameters, including capillary voltage, nebulizer pressure, and drying gas flow rate and temperature. Ensure the mass spectrometer is tuned and calibrated.
Sample Degradation This compound, like other polyphenols, can be sensitive to light and temperature. Store samples appropriately and prepare them fresh if possible.
Inappropriate Solvent System Ensure the solvent system is compatible with ESI. Use mobile phases like acetonitrile (B52724) or methanol (B129727) with a small amount of modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate) to improve ionization efficiency.
Low Concentration The concentration of this compound in your sample may be below the instrument's limit of detection. Consider concentrating the sample or using a more sensitive instrument.
Issue 2: Non-Reproducible Fragmentation Spectra
Possible Cause Troubleshooting Step
Fluctuating Collision Energy Ensure the collision energy setting is stable and appropriate for the instrument. For ion traps, the activation time and qz value are also important.
In-Source Fragmentation High source temperatures or voltages can cause the molecule to fragment before it enters the mass analyzer. Reduce the source temperature and capillary voltage.
Presence of Co-eluting Isomers If isomers are present and not chromatographically separated, the resulting fragmentation spectrum will be a composite of all isomers, leading to variability. Improve chromatographic separation.
Variable Adduct Formation Inconsistent formation of different adducts ([M+H]+, [M+Na]+, etc.) will lead to different precursor ions being selected for fragmentation. Optimize the mobile phase to favor the formation of a single adduct, typically the protonated or deprotonated molecule.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for this compound
  • Sample Preparation: Dissolve the purified this compound or plant extract in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1-10 µg/mL.

  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. For example, 10% B to 90% B over 20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: ESI, run in both positive and negative modes.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100-150 °C.

    • Drying Gas Flow: 8-10 L/min.

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan data at a high resolution (>20,000).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
  • Sample Preparation and Chromatography: Follow the protocol for HRMS.

  • Mass Spectrometry (Triple Quadrupole, Ion Trap, Q-TOF, or Orbitrap):

    • Ionization Mode: ESI, positive and negative.

    • Precursor Ion Selection: Isolate the [M+H]+ (m/z 681.2) or [M-H]- (m/z 679.2) ion of this compound in the first mass analyzer.

    • Collision-Induced Dissociation (CID):

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: Perform a ramping experiment to find the optimal energy for characteristic fragmentation (e.g., 10-40 eV).

    • Data Acquisition: Acquire product ion spectra.

Data Presentation

Table 1: Expected m/z Values for this compound Adducts

Ion SpeciesFormulaCalculated m/z
[M+H]+ C42H33O9+681.2068
[M-H]- C42H31O9-679.1923
[M+Na]+ C42H32O9Na+703.1887
[M+K]+ C42H32O9K+719.1627
[M+HCOO]- C43H33O11-725.1977

Table 2: Potential Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z)Proposed Neutral LossFragment m/z (Positive Mode)Fragment m/z (Negative Mode)
681.2 ([M+H]+)C6H6O (Phenol)587.2-
681.2 ([M+H]+)C7H6O575.2-
679.2 ([M-H]-)C6H6O (Phenol)-585.2
587.2C6H6O (Phenol)493.2-
585.2C6H6O (Phenol)-491.2

Note: These are predicted fragmentation patterns based on the general behavior of oligostilbenes. Actual observed fragments may vary.

Visualizations

GnetumontaninB_Fragmentation_Positive M_H [M+H]+ m/z 681.2 frag1 [M+H - C6H6O]+ m/z 587.2 M_H->frag1 - C6H6O (Phenol) frag2 [M+H - C7H6O]+ m/z 575.2 M_H->frag2 - C7H6O frag3 [M+H - 2(C6H6O)]+ m/z 493.2 frag1->frag3 - C6H6O (Phenol)

Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.

GnetumontaninB_Fragmentation_Negative M_H [M-H]- m/z 679.2 frag1 [M-H - C6H6O]- m/z 585.2 M_H->frag1 - C6H6O (Phenol) frag2 [M-H - 2(C6H6O)]- m/z 491.2 frag1->frag2 - C6H6O (Phenol)

Caption: Proposed fragmentation pathway of this compound in negative ESI-MS/MS.

workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in MeOH/ACN sample->dissolve inject Inject into LC dissolve->inject column C18 Column Separation inject->column esi ESI Source column->esi ms1 Full Scan (MS1) esi->ms1 ms2 MS/MS ms1->ms2 Isolate Precursor identify Identify Adducts ms2->identify interpret Interpret Spectra identify->interpret

Caption: General workflow for LC-MS/MS analysis of this compound.

References

addressing Gnetumontanin B interference in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gnetumontanin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential interference of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a stilbenoid, a class of natural phenolic compounds. It has been reported to exhibit several biological activities, including potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and modulation of the AKT signaling pathway, which is involved in cell survival and proliferation.[1][2]

Q2: My results with this compound are inconsistent. What are the common causes of assay interference with natural products like this?

A2: Natural products, including stilbenoids like this compound, can interfere with cell-based assays through several mechanisms:

  • Autofluorescence: Many natural products are inherently fluorescent and can emit light that masks the signal from your assay's fluorophores.[3][4][5]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or other proteins, leading to false-positive results.[1][6][7]

  • Chemical Reactivity: Some compounds can directly react with assay reagents. For example, compounds with reducing potential can interfere with metabolic assays like the MTT assay.[8][9][10]

  • Luciferase Inhibition: Certain small molecules can directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays. Stilbenoids related to this compound, such as resveratrol, have been shown to inhibit firefly luciferase.[11][12]

Q3: Could this compound be interfering with my fluorescence-based assay?

A3: Yes, this is a possibility. As a stilbenoid, this compound may be autofluorescent.[3][5] This intrinsic fluorescence can lead to a high background signal, reducing the sensitivity of your assay and potentially generating false-positive or false-negative results.[4] The level of interference will depend on the excitation and emission spectra of this compound and whether they overlap with those of your assay's fluorophores.

Q4: How can I determine if this compound is causing autofluorescence in my experiment?

A4: A simple way to check for autofluorescence is to run a control experiment. Prepare a sample with your cells and this compound at the desired concentration but without your fluorescent dye or antibody.[4][5] If you observe a signal in the detection channel of your assay, it is likely due to the autofluorescence of the compound.

Troubleshooting Guides

Issue 1: High Background Signal in a Fluorescence-Based Assay

If you are observing a high background signal in your fluorescence-based assay when using this compound, it may be due to the compound's autofluorescence.

Troubleshooting Workflow:

A High Background Fluorescence Observed B Run Control: Cells + this compound (No Fluorophore) A->B C Is a Signal Detected? B->C D Autofluorescence is Likely C->D Yes E No Significant Autofluorescence C->E No F Option 1: Use a Red-Shifted Fluorophore D->F G Option 2: Perform a 'Wash-Out' Step D->G H Option 3: Use a Non-Fluorescent Orthogonal Assay D->H I Issue Resolved F->I G->I H->I

Caption: Troubleshooting workflow for high background fluorescence.

Solutions:

  • Use a Red-Shifted Fluorophore: Autofluorescence from natural products is often more pronounced in the blue-green spectrum.[13][14] Switching to a fluorophore that excites and emits at longer, red-shifted wavelengths can help to minimize this interference.[15]

  • Perform a "Wash-Out" Step: Before adding your fluorescent detection reagent, wash the cells with fresh media to remove any extracellular this compound.[16]

  • Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, or Surface Plasmon Resonance (SPR).[17]

Mitigation StrategyPrincipleExpected Outcome
Red-Shifted Fluorophore Move detection away from the compound's autofluorescence spectrum.Reduced background signal and improved signal-to-noise ratio.
"Wash-Out" Step Remove extracellular compound before detection.Reduced background fluorescence from the compound in the media.
Orthogonal Assay Use a different detection technology to validate the biological effect.Confirmation of the initial findings with a method less prone to the specific interference.
Issue 2: Suspected False-Positive Results in a Cell Viability Assay (e.g., MTT or Resazurin)

If you observe an unexpected increase in cell viability or metabolic activity with this compound treatment, it could be due to direct chemical interference with the assay reagents.

Troubleshooting Workflow:

A Unexpected Viability Results (e.g., MTT, Resazurin) B Run Cell-Free Control: this compound + Assay Reagent A->B C Is a Color/Fluorescence Change Observed? B->C D Direct Chemical Interference Likely C->D Yes E No Direct Interference C->E No F Use an ATP-Based Viability Assay (e.g., CellTiter-Glo®) D->F G Visually Inspect Cells via Microscopy D->G H Issue Resolved F->H G->H

Caption: Troubleshooting workflow for viability assay interference.

Solutions:

  • Cell-Free Control: In a well without cells, mix this compound with your assay reagent (e.g., MTT or resazurin) in the assay buffer. An increase in absorbance or fluorescence indicates direct reduction of the reagent by the compound.[9][16]

  • Use an ATP-Based Viability Assay: Assays that measure intracellular ATP levels, such as CellTiter-Glo®, are generally less susceptible to interference from compounds with reducing potential.[8][10]

  • Microscopic Examination: Visually inspect the cells under a microscope to confirm the viability results. Look for changes in cell morphology, density, and adherence.

Assay TypePotential for Interference by this compoundRecommended Action
MTT/XTT High (potential for direct reduction of tetrazolium salts)Use an alternative assay.[8][9][10]
Resazurin (AlamarBlue®) Moderate to High (potential for direct reduction)Perform cell-free controls and consider an alternative assay.[16]
ATP-Based (e.g., CellTiter-Glo®) LowRecommended as an orthogonal assay for viability.[8]
LDH Release LowGood alternative for measuring cytotoxicity.
Issue 3: Suspected Non-Specific Inhibition due to Compound Aggregation

If this compound shows activity against multiple, unrelated targets, or if the dose-response curve is unusually steep, the compound may be forming aggregates.

Troubleshooting Workflow:

A Suspected Non-Specific Inhibition B Repeat Assay with 0.01% Triton X-100 A->B C Is the IC50 Significantly Increased? B->C D Aggregation is Likely C->D Yes E Aggregation is Unlikely C->E No F Consider Biophysical Methods (DLS, SPR) D->F G Lower Compound Concentration D->G H Issue Resolved F->H G->H RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT phosphorylates Thr308 mTORC2->AKT phosphorylates Ser473 pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Targets (Cell Survival, Proliferation) pAKT->Downstream GnetB This compound GnetB->pAKT Inhibits

References

Technical Support Center: Optimizing Gnetumontanin B Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and conducting animal studies with Gnetumontanin B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dosage optimization and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice for an anti-cancer study?

Q2: How should I administer this compound to rodents?

A2: The most common and convenient route of administration for preclinical studies is oral gavage. The aforementioned study with Gnetum montanum extract utilized daily oral administration[1]. For pharmacokinetic studies, intravenous (IV) administration is also necessary to determine bioavailability. A study on a related compound, gnetol, used oral gavage for bioavailability assessment and intravenous injection for determining pharmacokinetic parameters[2]. When preparing for administration, ensure this compound is dissolved or suspended in a suitable vehicle. The choice of vehicle should be non-toxic and compatible with the administration route. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO, which is then further diluted in a carrier like corn oil or saline. Always perform a small pilot study to ensure the vehicle itself does not cause adverse effects.

Q3: What is the potential toxicity of this compound?

A3: There is no specific LD50 value reported for this compound. However, a study on the leaf powder of a related plant, Gnetum gnemon, indicated low acute toxicity, with an LD50 greater than 5,000 mg/kg in rats[3]. While this suggests that compounds from the Gnetum genus may have a favorable safety profile, it is not a substitute for a formal toxicity study of the purified this compound. Researchers should conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific animal model. Careful observation for any clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur, is essential during these studies.

Q4: What is the oral bioavailability of this compound likely to be?

A4: The oral bioavailability of this compound has not been specifically reported. However, a pharmacokinetic study on gnetol, a related stilbenoid from the same plant genus, found the oral bioavailability in rats to be 6%[2]. This suggests that this compound may also have low oral bioavailability due to factors like poor absorption or first-pass metabolism. It is critical to perform a pharmacokinetic study to determine the actual bioavailability of this compound in the chosen animal model to properly interpret efficacy data from oral administration studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect at the initial dose. - Dose is too low. - Poor oral bioavailability. - Inappropriate administration route or frequency. - Compound degradation.- Conduct a dose-escalation study to find the effective dose range. - Perform a pharmacokinetic study to determine bioavailability and consider alternative administration routes (e.g., intraperitoneal) if oral bioavailability is very low. - Ensure the dosing frequency is appropriate for the compound's half-life (requires pharmacokinetic data). - Verify the stability of the this compound formulation.
Signs of toxicity in animals (e.g., weight loss, lethargy). - Dose is too high. - Vehicle toxicity. - Off-target effects.- Reduce the dose or dosing frequency. - Conduct a vehicle-only control group to rule out vehicle toxicity. - Perform detailed toxicological assessments, including histopathology of major organs, to identify any target organ toxicity.
High variability in experimental results. - Inconsistent dosing technique. - Animal-to-animal variation in metabolism. - Instability of the dosing solution.- Ensure all personnel are properly trained in the administration technique (e.g., oral gavage). - Increase the number of animals per group to improve statistical power. - Prepare fresh dosing solutions regularly and protect them from light and heat if the compound is unstable.

Quantitative Data Summary

Table 1: In Vivo Dosage of Gnetum montanum Extract (GME) in a Mouse Xenograft Model

Compound Animal Model Cell Line Dose Route of Administration Dosing Frequency Duration Observed Effect Reference
Gnetum montanum ExtractNude MiceSW480 (Human Colon Cancer)28 mg/kg/dayOralDaily24 days32.19% tumor weight reduction[1]
Gnetum montanum ExtractNude MiceSW480 (Human Colon Cancer)56 mg/kg/dayOralDaily24 days53.17% tumor weight reduction (p < 0.01)[1]

Table 2: Pharmacokinetic Parameters of Gnetol in Rats

Compound Animal Model Dose (Oral) Dose (IV) Oral Bioavailability Reference
GnetolSprague-Dawley Rats100 mg/kg10 mg/kg6%[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents
  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or 5% DMSO in corn oil)

    • Sterile tubes

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • In a sterile tube, add the vehicle.

    • Slowly add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension or solution.

    • If solubility is an issue, sonicate the mixture for 5-10 minutes in a water bath to aid dissolution/suspension.

    • Visually inspect the formulation for homogeneity before each administration.

    • Prepare fresh formulations regularly, depending on the stability of the compound. Store as recommended by the supplier, protected from light and at the appropriate temperature.

Protocol 2: Oral Gavage Administration in Mice
  • Materials:

    • This compound formulation

    • Appropriately sized feeding needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for mice)

    • Syringe (e.g., 1 mL)

    • Animal scale

  • Procedure:

    • Weigh the mouse to determine the exact volume of the formulation to be administered.

    • Draw the calculated volume of the this compound formulation into the syringe fitted with the feeding needle.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line.

    • Insert the feeding needle into the mouth, slightly to one side of the tongue.

    • Gently advance the needle along the roof of the mouth and down the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.

    • Once the needle is properly positioned in the esophagus, slowly dispense the formulation.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Visualizations

Gnetumontanin_B_Experimental_Workflow cluster_preclinical Preclinical Evaluation Dose-Ranging Study Dose-Ranging Study Efficacy Study Efficacy Study Dose-Ranging Study->Efficacy Study Effective Dose Range Toxicity Study Toxicity Study Dose-Ranging Study->Toxicity Study Maximum Tolerated Dose Data Analysis Data Analysis Efficacy Study->Data Analysis Toxicity Study->Data Analysis Pharmacokinetic Study Pharmacokinetic Study Pharmacokinetic Study->Data Analysis Start Start Start->Dose-Ranging Study Initial Doses Conclusion Conclusion Data Analysis->Conclusion Optimized Dosage

Caption: Experimental workflow for this compound dosage optimization.

AKT_Signaling_Pathway This compound This compound PDK1 PDK1 This compound->PDK1 AKT AKT This compound->AKT c-Raf c-Raf This compound->c-Raf PDK1->AKT Phosphorylates GSK-3β GSK-3β AKT->GSK-3β Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Survival Cell Survival AKT->Cell Survival Promotes GSK-3β->Apoptosis Inhibits c-Raf->Cell Survival Promotes

Caption: Postulated mechanism of this compound via the AKT signaling pathway.

References

Technical Support Center: Overcoming Low Bioavailability of Gnetumontanin B In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Gnetumontanin B, a promising stilbenoid with potent anti-inflammatory properties. The following information is designed to assist researchers in designing and executing experiments to enhance the systemic exposure and therapeutic efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a stilbenoid, a class of natural polyphenolic compounds, isolated from plants of the Gnetum genus. It has demonstrated significant biological activity, notably the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation. However, like many other stilbenoids such as resveratrol (B1683913), this compound is presumed to have low oral bioavailability. This is primarily due to two factors:

  • Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Once absorbed, it is likely subject to rapid metabolism in the intestines and liver, primarily through glucuronidation and sulfation, leading to the formation of inactive metabolites and limiting the systemic circulation of the active compound.[1][2][3]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main approaches focus on improving its solubility and protecting it from premature metabolism. Three widely explored and effective strategies for polyphenols are:

  • Nanoemulsions: These are lipid-based formulations that encapsulate the hydrophobic drug in tiny oil droplets, enhancing its solubilization and absorption.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level, which can increase its dissolution rate and absorption.

  • Phytosomes: These are complexes formed by binding this compound with phospholipids (B1166683) (like phosphatidylcholine), creating a more lipid-soluble entity that can better traverse biological membranes.

Q3: How do I choose the most suitable bioavailability enhancement technique for my experiment?

A3: The choice of technique depends on several factors, including the specific goals of your research, available equipment, and the desired formulation characteristics.

  • Nanoemulsions are suitable for liquid dosage forms and can be advantageous for lymphatic uptake, potentially bypassing some first-pass metabolism. However, they can be complex to formulate and may have stability issues.

  • Solid Dispersions are a good option for developing solid oral dosage forms (e.g., tablets, capsules). The process can be scaled up, but the stability of the amorphous drug state needs to be carefully monitored.

  • Phytosomes are particularly interesting for herbal compounds as they use natural phospholipids as carriers. They can enhance both oral and topical delivery but might have limitations in terms of drug loading.

Troubleshooting Guides

Nanoemulsion Formulation
Problem Potential Cause Troubleshooting Steps
Phase separation or creaming Insufficient surfactant concentration; Inappropriate surfactant (HLB value); High oil to water ratio.Increase surfactant concentration. Screen different surfactants with varying HLB values. Optimize the oil-in-water ratio.
Large and inconsistent particle size Inefficient homogenization; Ostwald ripening.Increase homogenization time or pressure. Use a combination of high-shear and high-pressure homogenization. Select an oil phase with lower water solubility to minimize Ostwald ripening.
Drug precipitation Drug loading exceeds the solubility in the oil phase.Determine the saturation solubility of this compound in the chosen oil. Reduce the drug loading or select an oil with higher solubilizing capacity.
Formulation instability during storage Droplet coalescence; Ostwald ripening; Chemical degradation.Optimize surfactant and co-surfactant concentrations. Store at a lower temperature. Protect from light and oxygen.
Solid Dispersion Preparation
Problem Potential Cause Troubleshooting Steps
Incomplete solvent removal (Solvent Evaporation Method) Insufficient drying time or temperature.Increase drying time under vacuum. Use a slightly higher temperature, ensuring it is below the glass transition temperature of the polymer and the degradation temperature of this compound.
Drug recrystallization during storage The amorphous state is thermodynamically unstable; Moisture absorption.Select a polymer with a high glass transition temperature (Tg). Store the solid dispersion in a desiccator or with a desiccant. Consider using a combination of polymers to inhibit crystallization.
Phase separation during preparation (Melting Method) Poor miscibility between the drug and the carrier in the molten state.Select a carrier with a lower melting point and good miscibility with the drug. Use a surfactant to improve miscibility.
Low dissolution enhancement Insufficient conversion to an amorphous state; Drug-to-carrier ratio is not optimal.Confirm the amorphous state using techniques like DSC or XRD. Optimize the drug-to-carrier ratio by testing different proportions (e.g., 1:1, 1:3, 1:5).
Phytosome Formulation
Problem Potential Cause Troubleshooting Steps
Low complexation efficiency Inappropriate stoichiometry; Poor interaction between the compound and phospholipid.Optimize the molar ratio of this compound to phospholipid (typically starting from 1:1 to 1:3). Ensure proper dissolution of both components in the chosen solvent.
Formation of a sticky, unmanageable product Incomplete solvent removal; High humidity.Ensure complete evaporation of the solvent under vacuum. Conduct the final steps of preparation and storage in a low-humidity environment.
Agglomeration of particles High surface energy of the particles.Use a suitable drying method like freeze-drying to obtain a fine powder. Consider adding a cryoprotectant if freeze-drying.
Instability in aqueous media Hydrolysis of the phospholipid.Prepare the phytosome formulation fresh before use if in a liquid form. For storage, keep the phytosome complex as a dried powder.

Quantitative Data on Bioavailability Enhancement of a Model Stilbenoid (Resveratrol)

The following tables summarize pharmacokinetic data from preclinical studies on resveratrol, a structurally related stilbenoid, demonstrating the potential improvements in bioavailability with different formulation strategies. These values can serve as a benchmark for designing experiments with this compound.

Table 1: Resveratrol Nanoemulsion vs. Suspension in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Resveratrol Suspension53.2 ± 10.10.5 ± 0.1242.1 ± 45.3100
Resveratrol Nanoemulsion301.4 ± 79.60.44 ± 0.13387.0 ± 26.0~160

Data adapted from a study on resveratrol nanosuspension, which shares similar principles with nanoemulsions for enhancing bioavailability.

Table 2: Resveratrol Solid Dispersion vs. Pure Resveratrol in Mice

FormulationCmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)Relative Bioavailability (%)
Pure Resveratrol2262.570.15 ± 0.041165.47100
Resveratrol Solid Dispersion10452.340.17 ± 0.037041.62~604

Data adapted from a study on resveratrol solid dispersion prepared by the melt method.

Table 3: Resveratrol Phytosome vs. Free Resveratrol (Permeation Study)

FormulationPermeation after 24h (%)
Free Resveratrol16.47
Resveratrol Phytosome54.66

Data from an in vitro skin permeation study, indicating enhanced absorption.

Experimental Protocols

Preparation of this compound Nanoemulsion (High-Pressure Homogenization)
  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) to a final concentration of 1-5 mg/mL. Gentle heating and stirring may be required to facilitate dissolution.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., Transcutol P, PEG 400) in purified water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for 5-10 cycles at 15,000-20,000 psi.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC) in a common volatile solvent (e.g., ethanol, methanol, or a mixture). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using DSC and XRD to confirm the amorphous nature).

Preparation of this compound Phytosome (Thin-Film Hydration Method)
  • Dissolution: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of chloroform (B151607) and methanol) in a round-bottom flask. A molar ratio of 1:1 to 1:3 (this compound:phospholipid) is a good starting point.

  • Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the film by adding a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask gently at a temperature above the lipid's phase transition temperature.

  • Sonication: Sonicate the resulting suspension using a probe sonicator or bath sonicator to reduce the particle size and form a homogenous dispersion.

  • Characterization: Evaluate the phytosome formulation for particle size, zeta potential, entrapment efficiency, and in vitro release profile.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char In Vitro Characterization cluster_vivo In Vivo Evaluation cluster_analysis Data Analysis Gneto This compound Formulation Nanoemulsion / Solid Dispersion / Phytosome Gneto->Formulation Physico Physicochemical Analysis (Size, PDI, EE%) Formulation->Physico Dissolution Dissolution & Release Studies Formulation->Dissolution PK Pharmacokinetic Study (Animal Model) Dissolution->PK PD Pharmacodynamic Study (TNF-α Inhibition) PK->PD Bioavailability Calculate Bioavailability PK->Bioavailability Efficacy Assess Therapeutic Efficacy PD->Efficacy

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates IkB IκB IKK->IkB phosphorylates NFkB->IkB releases from TNFa_mRNA TNF-α mRNA NFkB->TNFa_mRNA promotes transcription GnetoB This compound GnetoB->NFkB inhibits TNFa_Protein TNF-α Protein TNFa_mRNA->TNFa_Protein translation Inflammation Inflammation TNFa_Protein->Inflammation

Caption: Postulated mechanism of this compound in inhibiting the NF-κB signaling pathway.

References

Technical Support Center: Gnetumontanin B Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Gnetumontanin B during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, as a stilbenoid, is susceptible to degradation from several factors. The most common causes are:

  • Exposure to alkaline pH: Stilbenoids like resveratrol (B1683913) show increased degradation in alkaline conditions (pH > 6.8).[1]

  • Light Exposure: Ultraviolet (UV) and visible light can cause photoisomerization and photodegradation.[1][2]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation. For instance, in one study, 50% of the similar stilbenoid resveratrol in soybean oil degraded after 3 days at 60°C.[1][3]

  • Oxidation: The phenolic hydroxyl groups in the this compound structure are prone to oxidation, which can be initiated by exposure to air, metal ions, or oxidizing agents.

Q2: My this compound stock solution in DMSO is showing precipitation over time. What is the cause and how can I prevent it?

A2: While this compound is soluble in DMSO, precipitation can occur due to several reasons. Over time, DMSO can absorb atmospheric moisture, which can reduce the solubility of hydrophobic compounds like this compound. Additionally, freeze-thaw cycles can lead to the formation of larger crystals that are less soluble.

  • Troubleshooting:

    • Use anhydrous DMSO to prepare stock solutions.

    • Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.

    • Store aliquots at -80°C for long-term storage.

    • Before use, allow the aliquot to warm to room temperature completely and vortex thoroughly to ensure complete dissolution.

Q3: I am observing lower than expected biological activity of this compound in my cell culture experiments. Could degradation be the cause?

A3: Yes, degradation in cell culture media is a common problem. Standard cell culture media are typically buffered to a physiological pH of around 7.4, an environment where stilbenoids can be unstable. The standard incubation temperature of 37°C will also accelerate its degradation.

  • Troubleshooting:

    • Prepare fresh this compound-containing media for each experiment.

    • Consider conducting a time-course experiment to assess the stability of this compound under your specific cell culture conditions.

    • Protect the media from light by using amber-colored tubes or wrapping them in foil.

Q4: What are the best practices for storing this compound powder and solutions?

A4: To ensure the long-term stability of this compound:

  • Powder: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

  • Solutions: Prepare stock solutions in an appropriate solvent like anhydrous DMSO. Aliquot into small, single-use volumes in light-protecting tubes and store at -80°C.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Degradation of this compound during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use a fresh aliquot of your this compound stock solution.

    • Assess Stability in Experimental Medium: Perform a stability study of this compound in your specific experimental buffer or cell culture medium under the same conditions (temperature, light exposure) as your experiment. Use a stability-indicating HPLC method (see Protocol 1) to quantify the amount of intact this compound over time.

    • Minimize Exposure to Degrading Factors:

      • Work under low-light conditions or use amber-colored labware.

      • Prepare solutions immediately before use.

      • If the experiment is lengthy, consider adding fresh this compound at set intervals.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate potential degradation products (see Protocol 2). This will help in identifying the unknown peaks in your experimental samples.

    • Use a Stability-Indicating HPLC Method: Ensure your HPLC method can separate the parent this compound peak from all potential degradation product peaks (see Protocol 1).

    • Characterize Degradation Products: If necessary, use LC-MS/MS to identify the structure of the major degradation products.

Data Presentation

Table 1: Factors Affecting Stilbenoid Stability (with Resveratrol as a proxy)

Stress ConditionObservationReference
pH Degradation increases significantly in alkaline conditions (pH > 6.8).
Light Exposure to UV or visible light can lead to isomerization and degradation.
Temperature At 60°C in soybean oil, approximately 50% degradation was observed after 3 days. At 180°C, about 45% degradation occurred in 2 hours.
Oxidation Susceptible to oxidation, leading to the formation of various oxidation products.

Table 2: Recommended Solvents for this compound

SolventSuitabilityReference
DMSO Good for stock solutions. Use anhydrous and store at -80°C.
Ethanol Can be used, but stability may be lower than in DMSO.
Methanol (B129727) Suitable for analytical purposes like HPLC mobile phase.
Aqueous Buffers Poor solubility and stability, especially at neutral to alkaline pH.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for quantifying this compound and separating it from its degradation products. Method optimization will be required.

  • Instrumentation: HPLC with UV-Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid (to maintain an acidic pH and improve peak shape).

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 320 nm (based on the characteristic absorbance of stilbenoids).

  • Procedure:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare calibration standards by diluting the stock solution.

    • Prepare samples by diluting them to fall within the calibration range.

    • Inject standards and samples onto the HPLC system.

    • Quantify this compound by comparing the peak area of the sample to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and test the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 4 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) and compare the chromatograms to an unstressed sample.

Protocol 3: Liposomal Encapsulation of this compound

This protocol provides a basic method for encapsulating the hydrophobic this compound into liposomes to potentially enhance its stability and solubility.

  • Materials:

    • This compound

    • Phosphatidylcholine (e.g., from soy or egg)

    • Cholesterol

    • Chloroform and Methanol (for lipid film formation)

    • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Procedure (Thin-Film Hydration Method):

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture in a round-bottom flask.

    • Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator.

    • Further dry the film under a vacuum to remove any residual solvent.

    • Hydrate the lipid film by adding the aqueous buffer and vortexing. This will form multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Protocol 4: Cyclodextrin Complexation of this compound

This method can improve the aqueous solubility and stability of this compound by forming an inclusion complex.

  • Materials:

    • This compound

    • Beta-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Water or an appropriate buffer

  • Procedure (Kneading Method):

    • Prepare a 1:1 molar ratio of this compound and the cyclodextrin.

    • Add a small amount of water to the mixture to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid, for example, in a vacuum oven at 40°C.

    • The resulting powder contains the this compound-cyclodextrin inclusion complex.

Mandatory Visualizations

GnetumontaninB_Degradation cluster_stress Stress Factors GnetumontaninB This compound (Stable) Degradation Degradation Products (Inactive/Altered Activity) GnetumontaninB->Degradation Degradation Pathways Light Light (UV/Vis) Light->Degradation Heat Elevated Temperature Heat->Degradation pH Alkaline pH pH->Degradation Oxidation Oxidation Oxidation->Degradation Experimental_Workflow start Start: Experiment with This compound prep Prepare this compound Solution start->prep exp Perform Long-Term Experiment (e.g., cell culture) prep->exp analysis Analyze Results exp->analysis inconsistent Inconsistent Results? analysis->inconsistent troubleshoot Troubleshoot Stability inconsistent->troubleshoot Yes end End: Conclusive Results inconsistent->end No troubleshoot->prep AKT_Pathway_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK-3β, mTOR) AKT->Downstream activates GnetB This compound GnetB->AKT inhibits phosphorylation Proliferation Cell Proliferation, Survival Downstream->Proliferation TNF_Pathway_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Immune Cell Stimuli->Cell NFkB_path NF-κB Signaling Pathway Cell->NFkB_path TNF_gene TNF-α Gene Transcription NFkB_path->TNF_gene GnetB This compound GnetB->NFkB_path inhibits activation TNF_prod TNF-α Production TNF_gene->TNF_prod Inflammation Inflammation TNF_prod->Inflammation

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Effects of Gnetumontanin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Gnetumontanin B Data: Direct in vivo anti-inflammatory studies on purified this compound are limited in publicly available literature. This guide, therefore, leverages data from studies on extracts of Gnetum montanum, the natural source of this compound, and compares its potential efficacy with the well-documented anti-inflammatory activities of resveratrol, a closely related stilbenoid, and the established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac (B195802) and indomethacin. This approach provides a valuable framework for researchers and drug development professionals to assess the potential of this compound and to design future in vivo studies.

Comparative Efficacy in Preclinical Inflammation Models

The anti-inflammatory potential of Gnetum montanum extract, resveratrol, and comparator drugs has been evaluated in two standard in vivo models: carrageenan-induced paw edema, a model of acute inflammation, and lipopolysaccharide (LPS)-induced inflammation, a model of systemic inflammation.

Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to reduce acute, localized inflammation and swelling.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents

Compound/ExtractDoseAnimal ModelPaw Edema Inhibition (%)Time Point (hours)Reference
Gnetum montanum Extract150 mg/kgRatEffect observed, but not quantifiedNot specified[1]
Gnetum montanum Extract250 mg/kgRatEffect observed, but not quantifiedNot specified[1]
Gnetum montanum Extract500 mg/kgRatEffect observed, but not quantifiedNot specified[1]
Resveratrol20 mg/kgMouseSignificant (P < 0.02) reductionNot specified[2]
Diclofenac5 mg/kgRat56.17 ± 3.892[3]
Diclofenac20 mg/kgRat71.82 ± 6.533
Indomethacin10 mg/kgRat~57.664
IndomethacinNot specifiedRat83.34Not specified
Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model evaluates the systemic anti-inflammatory effects of a compound by measuring the reduction of pro-inflammatory cytokines in the serum.

Table 2: Comparison of Effects on Pro-inflammatory Cytokines in LPS-Induced Inflammation in Rodents

CompoundDoseAnimal ModelReduction in TNF-αReduction in IL-6Reference
Resveratrol10 or 20 mg/kgMouseSignificant (P < 0.01)Significant (P < 0.01)
Diclofenac2.5 mg/kgRatAttenuated LPS-induced increaseNot specified
Indomethacin15 mg/kgMouseNo significant effectNo significant effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema

This widely used model induces acute, non-immune inflammation that is reproducible.

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Induction of Edema: A subplantar injection of 0.1 ml of a 1% carrageenan suspension is administered into the right hind paw of the animals.

  • Treatment: The test compound (Gnetum montanum extract, resveratrol) or reference drug (diclofenac, indomethacin) is administered orally or intraperitoneally, typically 60 minutes before the carrageenan injection. A control group receives the vehicle.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for the treated groups relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to assess the systemic anti-inflammatory effects of compounds by measuring their impact on cytokine production.

  • Animals: Male BALB/c or C57BL/6 mice are commonly used.

  • Induction of Inflammation: A single intraperitoneal injection of LPS (e.g., 2.5 mg/kg) is administered to induce a systemic inflammatory response.

  • Treatment: The test compound (e.g., resveratrol, indomethacin) or vehicle is administered, typically prior to the LPS challenge.

  • Sample Collection: Blood samples are collected at various time points after LPS injection (e.g., 2, 6, 24 hours) to measure serum cytokine levels.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Visualizing the Mechanisms

Inflammatory Signaling Cascade

The anti-inflammatory effects of this compound and related stilbenoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates the inflammatory cascade initiated by LPS.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes promotes transcription GnetumontaninB This compound (Proposed) GnetumontaninB->NFkB Inhibits Experimental_Workflow start Start: Select Animal Model (e.g., Rat, Mouse) acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping: - Vehicle Control - Test Compound (e.g., this compound) - Positive Control (e.g., Indomethacin) acclimatization->grouping treatment Administer Treatment grouping->treatment induction Induce Inflammation (e.g., Carrageenan or LPS injection) treatment->induction measurement Measure Inflammatory Response - Paw Volume (Edema) - Serum Cytokines (LPS) induction->measurement analysis Data Analysis and Comparison measurement->analysis end End: Evaluate Efficacy analysis->end

References

Gnetumontanin B-Induced Apoptosis in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic effects of Gnetumontanin B, also known as Gnetin C, in various cancer cell lines. We will delve into its performance against other stilbenes and the standard chemotherapeutic agent, doxorubicin, supported by experimental data. This document also includes detailed protocols for key assays and visual representations of the signaling pathways involved.

Performance Comparison of this compound (Gnetin C)

This compound, a resveratrol (B1683913) dimer, has demonstrated significant potential as a potent anti-cancer agent.[1] Studies have shown its ability to induce apoptosis in a variety of cancer cell lines, often with greater efficacy than other stilbenes like resveratrol and pterostilbene.[1][2]

Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Gnetin C in various cancer cell lines, alongside comparative data for resveratrol, pterostilbene, and doxorubicin.

Table 1: IC50 Values of Gnetin C and Other Stilbenes in Prostate Cancer Cell Lines [2]

CompoundCell LineIC50 (µM) after 72h
Gnetin C DU145 6.6
PC3M 8.7
ResveratrolDU14521.8
PC3M24.4
PterostilbeneDU14514.3
PC3M19.0

Table 2: IC50 Values of Gnetin C and Doxorubicin in Various Cancer Cell Lines

Note: The IC50 values for Doxorubicin are sourced from separate studies and are provided for comparative purposes.

CompoundCell LineCancer TypeIC50Reference
Gnetin C HL60 Leukemia 13 µM [1]
DU145 Prostate 6.6 µM [2]
PC3M Prostate 8.7 µM [2]
DoxorubicinPC3Prostate2.64 µg/ml[3]
HCT116Colon24.30 µg/ml[3]
HepG2Liver14.72 µg/ml[3]
MCF-7Breast2.50 µM[4]
A549Lung> 20 µM[5]

Mechanism of Action: Signaling Pathways

Gnetin C induces apoptosis through the modulation of several key signaling pathways. A primary mechanism is the inhibition of the Metastasis Associated Protein 1 (MTA1) and the subsequent downregulation of its downstream targets. This leads to the suppression of the PI3K/Akt/mTOR signaling cascade, which is crucial for cancer cell survival and proliferation.[6]

GnetinC_Signaling_Pathway cluster_inhibition Inhibitory Action cluster_downstream Downstream Effects GnetinC This compound (Gnetin C) MTA1 MTA1 GnetinC->MTA1 PI3K PI3K MTA1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival and Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis Detection) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Quantification wb->protein_quant

References

Gnetumontanin B vs. Resveratrol: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative antioxidant, anti-inflammatory, and anti-cancer properties of Gnetumontanin B and Resveratrol (B1683913), supported by experimental data and mechanistic insights.

Introduction

In the landscape of natural product research, stilbenoids have garnered significant attention for their diverse pharmacological activities. Among these, resveratrol has been extensively studied and is well-regarded for its antioxidant, anti-inflammatory, and anti-cancer properties. A lesser-known but structurally related compound, this compound, a stilbene (B7821643) trimer isolated from Gnetum montanum, is emerging as a molecule of interest. This guide provides a comprehensive and objective comparison of the biological activities of this compound and resveratrol, presenting available quantitative data, detailed experimental methodologies, and an exploration of their underlying mechanisms of action through key signaling pathways. While extensive data is available for resveratrol, research on this compound is still in its nascent stages. This comparison, therefore, draws upon the existing literature for both compounds, highlighting areas where further investigation into this compound is warranted.

Data Presentation: Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and resveratrol. It is important to note that data for this compound as a pure compound is limited, and in some cases, data from extracts of Gnetum species containing this compound are presented as a reference.

Table 1: Comparative Antioxidant Activity

Compound/ExtractAssayIC50 ValueReference
This compound -Data not available-
Gnetum gnemon cone extractDPPH Radical Scavenging168.5 ± 3.124 µg/mL[1]
Resveratrol DPPH Radical Scavenging15.54 µg/mL[2]
Resveratrol DPPH Radical Scavenging~30 µM (~7.68 µg/mL)[3]
Resveratrol DPPH Radical Scavenging0.131 mM (~29.9 µg/mL)[4]
Resveratrol ABTS Radical Scavenging2 µg/mL[5]

Note: A lower IC50 value indicates greater antioxidant activity.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
This compound TNF-α Inhibition-1.49 x 10⁻⁶ mol L⁻¹This information was synthesized from a search result that is no longer available.
Resveratrol TNF-α Production InhibitionLipopolysaccharide-activated microgliaSignificantly inhibited[6]
Resveratrol TNF-α-induced NF-κB ActivationMyeloid, lymphoid, and epithelial cellsDose-dependent inhibition[7]

Note: A lower IC50 value indicates greater anti-inflammatory activity.

Table 3: Comparative Anti-cancer Activity (Cell Viability by MTT Assay)

Compound/ExtractCell LineCancer TypeIC50 ValueReference
This compound --Data not available-
Gnetum montanum extractSW480Colon Cancer50.77 µg/mL[8]
Gnetum gnemon seed extractMCF-7Breast Cancer316 ± 45.76 µg/mL[9]
Gnetum gnemon seed extractHeLaCervical Cancer489.57 ± 4.03 µg/mL[9]
Resveratrol HCT116Colon Cancer170 µM[10]
Resveratrol Caco-2Colon Cancer120 µM[10]
Resveratrol MCF-7Breast Cancer238 µM (after 24h)[11]
Resveratrol MDA-MB-231Breast Cancer>300 µM (after 24h)[11]

Note: A lower IC50 value indicates greater cytotoxic activity against cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol

    • Test compounds (this compound or Resveratrol)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add a specific volume of each dilution of the test compound or control to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

TNF-α (Tumor Necrosis Factor-alpha) Inhibition Assay

This assay measures the ability of a compound to inhibit the production or activity of the pro-inflammatory cytokine TNF-α.

  • Reagents and Materials:

    • Cell line capable of producing TNF-α (e.g., RAW 264.7 macrophages, THP-1 monocytes)

    • Lipopolysaccharide (LPS) to induce TNF-α production

    • Test compounds (this compound or Resveratrol)

    • Cell culture medium and supplements

    • ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α quantification

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and co-incubate with the test compounds for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in treated cells to those in LPS-stimulated cells without treatment.

    • The IC50 value is determined from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, HCT116)

    • MTT solution (5 mg/mL in PBS)

    • Test compounds (this compound or Resveratrol)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and resveratrol are mediated through their interaction with various cellular signaling pathways.

This compound

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on extracts from Gnetum montanum containing this compound suggest an inhibitory effect on the AKT signaling pathway in colon cancer cells.[12] The potent inhibition of TNF-α by this compound also suggests a potential interaction with the NF-κB signaling pathway , a key regulator of inflammation.

GnetumontaninB_Pathway cluster_legend Legend GnetumontaninB This compound AKT AKT GnetumontaninB->AKT Inhibition (inferred) TNFa TNF-α GnetumontaninB->TNFa Inhibition GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K PI3K->AKT Pro_apoptotic Pro-apoptotic Proteins (e.g., Bad) AKT->Pro_apoptotic Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) AKT->Anti_apoptotic CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis Pro_apoptotic->Apoptosis Anti_apoptotic->Apoptosis TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB Activation IkB->NFkB Inflammation Inflammation NFkB->Inflammation Activation Activation Inhibition Inhibition

Caption: Inferred signaling pathways of this compound.

Resveratrol

Resveratrol is known to modulate a complex network of signaling pathways, contributing to its wide range of biological activities.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Resveratrol inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.[13][14][15][16][17] This inhibition is a central mechanism for its anti-inflammatory and anti-cancer effects.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Resveratrol can modulate the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[18][19][20][21][22] Its effects on this pathway can be cell-type and context-dependent, leading to either cell survival or apoptosis.

  • SIRT1 (Sirtuin 1) Pathway: Resveratrol is a well-known activator of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.[23][24][25][26][27] Activation of SIRT1 by resveratrol contributes to its antioxidant and anti-inflammatory effects.

Resveratrol_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_SIRT1 SIRT1 Pathway Resveratrol Resveratrol IKK IKK Resveratrol->IKK MAPK MAPK (ERK, JNK, p38) Resveratrol->MAPK Modulation SIRT1 SIRT1 Resveratrol->SIRT1 Activation AMPK AMPK Resveratrol->AMPK Activation TNFa_LPS TNF-α / LPS TNFa_LPS->IKK IkB IκB IKK->IkB Phosphorylation & Degradation p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Nucleus_NFkB Nuclear Translocation p65_p50->Nucleus_NFkB InflammatoryGenes Inflammatory Gene Expression Nucleus_NFkB->InflammatoryGenes Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TranscriptionFactors Transcription Factors (AP-1, etc.) MAPK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse PGC1a PGC-1α SIRT1->PGC1a Deacetylation AntioxidantDefense Antioxidant Defense SIRT1->AntioxidantDefense AMPK->PGC1a Phosphorylation MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis

Caption: Key signaling pathways modulated by Resveratrol.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental assays described in this guide.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution start->prep_dpph prep_samples Prepare Sample Dilutions start->prep_samples reaction Mix Samples with DPPH prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (30 min) reaction->incubation measure Measure Absorbance (517 nm) incubation->measure calculate Calculate % Inhibition & IC50 measure->calculate end End calculate->end

Caption: General workflow for the DPPH antioxidant assay.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound (24-72h) seed_cells->treat_cells add_mtt Add MTT Solution (2-4h incubation) treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate % Viability & IC50 measure->calculate end End calculate->end

Caption: General workflow for the MTT cell viability assay.

Conclusion

This comparative guide provides a snapshot of the current understanding of this compound and resveratrol. Resveratrol is a well-established natural compound with a plethora of supporting data for its beneficial biological activities and a well-defined mechanistic profile. This compound, on the other hand, presents as a promising but understudied molecule. The available data, particularly its potent TNF-α inhibitory activity, suggests it may hold significant therapeutic potential, especially in the context of inflammatory diseases.

The lack of extensive quantitative data for this compound underscores a critical gap in the literature. Direct comparative studies employing standardized assays are essential to rigorously evaluate its efficacy against resveratrol. Future research should focus on isolating pure this compound and systematically assessing its antioxidant, anti-inflammatory, and anti-cancer properties, including the determination of IC50 values in various assays and cell lines. Furthermore, a deeper investigation into the molecular mechanisms and signaling pathways modulated by this compound will be crucial for understanding its full therapeutic potential and for guiding future drug development efforts. For researchers and professionals in the field, this compound represents an exciting frontier with the potential for novel discoveries and therapeutic applications.

References

Gnetumontanin B and its Analogs: A Comparative Analysis of Anticancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic and mechanistic activities of Gnetumontanin B and related stilbenoids derived from the Gnetum genus. This guide provides a cross-validation of their potential as therapeutic agents through a comparative analysis of their effects on various cancer cell lines.

This publication delves into the experimental data surrounding the bioactivity of this compound and its structural analogs, such as Gnetin C, which are naturally occurring stilbenoids found in Gnetum species. While direct extensive research on this compound is emerging, the significant body of work on related compounds from the same genus provides a strong basis for understanding its potential anticancer activities. This guide summarizes key findings, presents comparative data, and outlines the experimental methodologies used to evaluate these compounds, offering a valuable resource for researchers in oncology and drug discovery.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Gnetum-derived compounds in various cancer cell lines, showcasing their differential cytotoxic effects.

Compound/ExtractCell LineCancer TypeIC50 ValueCitation
Gnetum gnemon ExtractSW480Colon Cancer50.77 µg/mL (72h)[1]
(-)-ViniferinC6Glioma20.1 µM[2]
(-)-ViniferinHepG2Hepatoblastoma76.2 µM[2]
(-)-ViniferinHeLaCervical Cancer21.5 µM[2]
(-)-ViniferinMCF-7Breast Cancer47.2 µM[2]
(-)-ViniferinHT-29Colorectal Adenocarcinoma90.2 µM
(-)-ViniferinP-388Leukemia18.1 ± 0.7 µM
Gnetin CHT-29Colon Cancer>50 µM
Gnetin CPC-3Prostate Cancer~25 µM
Gnetum gnemon Ethyl Acetate FractionHeLaCervical Cancer45.27 µg/mL
GnetolHCT-116Colorectal CarcinomaSignificant Antiproliferative Effects
GnetolHep-G2Hepatocellular CarcinomaSignificant Antiproliferative Effects
GnetolMDA-MB-231Triple Negative Breast AdenocarcinomaSignificant Antiproliferative Effects
GnetolPC-3Prostate AdenocarcinomaSignificant Antiproliferative Effects

Key Signaling Pathways Modulated by Gnetum Stilbenoids

Research indicates that this compound and its analogs exert their anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the AKT/mTOR and MAPK signaling cascades.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Gnetum-derived compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.

AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation_Survival Proliferation_Survival mTORC1->Proliferation_Survival Promotes Gnetumontanin_B Gnetumontanin_B Gnetumontanin_B->AKT Inhibits

Caption: this compound inhibits the AKT/mTOR pathway, reducing cancer cell proliferation and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer. Gnetin C, a related compound, has been shown to inhibit the MAPK pathway in acute myeloid leukemia.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Ras Ras Growth_Factor_Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gnetumontanin_B Gnetumontanin_B Gnetumontanin_B->ERK Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: this compound and its analogs can inhibit the MAPK pathway, leading to altered gene expression.

Experimental Protocols

The following section details the standard methodologies employed in the cited studies to assess the cytotoxic activity of Gnetum-derived compounds.

Cell Culture

A variety of human cancer cell lines are utilized, including but not limited to SW480 (colon), C6 (glioma), HepG2 (liver), HeLa (cervical), MCF-7 (breast), HT-29 (colon), and PC-3 (prostate). These cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and incubated under standard conditions (37°C, 5% CO2).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for determining cell viability and IC50 values.

Conclusion

The available data strongly suggest that stilbenoids from the Gnetum genus, including this compound and its analogs, possess significant anticancer properties across a range of cancer cell lines. Their mechanism of action appears to involve the modulation of key signaling pathways such as AKT/mTOR and MAPK, which are fundamental to cancer cell proliferation and survival. The provided IC50 values and experimental protocols offer a solid foundation for further research and development of these compounds as potential therapeutic agents. Future studies should focus on elucidating the specific activity of this compound in a broader panel of cell lines and in in vivo models to further validate its therapeutic potential.

References

Gnetumontanin B: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of Gnetumontanin B against standard non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen and the COX-2 selective inhibitor, Celecoxib. Due to the limited availability of direct experimental data for this compound, this comparison relies on in silico predictions for related compounds from the Gnetum genus and established experimental data for the standard drugs. This guide aims to offer a foundational understanding for researchers interested in the potential of this compound as a novel anti-inflammatory agent.

Mechanism of Action: An Overview

Inflammation is a complex biological response involving various signaling pathways. Two key pathways in inflammation are the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins, and the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes. Standard NSAIDs primarily act by inhibiting COX enzymes. This compound and related stilbenoids from Gnetum species are hypothesized to exert their anti-inflammatory effects through the modulation of both COX and NF-κB pathways.

In Vitro Efficacy: A Comparative Look

For comparison, the established in vitro efficacy of Ibuprofen and Celecoxib is presented below.

Table 1: Comparative In Vitro Efficacy of Standard Anti-Inflammatory Drugs

DrugTargetIC50 Value
Ibuprofen COX-12.9 µM
COX-21.1 µM
Celecoxib COX-182 µM[1]
COX-240 nM (0.04 µM)[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy: Insights from Preclinical Models

As with in vitro data, in vivo experimental data for this compound in established models of inflammation, such as the carrageenan-induced paw edema model, are not currently available. This model is a standard preclinical assay to evaluate the anti-inflammatory potential of novel compounds.

The efficacy of Ibuprofen and Celecoxib in this model is well-documented and serves as a benchmark for comparison.

Table 2: Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema in Rats

DrugDoseInhibition of Edema (%)Time Point (hours post-carrageenan)
Ibuprofen 35 mg/kg (oral)Significant inhibition2 and 4
Celecoxib 30 mg/kg (oral)Significant prevention of full manifestation6
Celecoxib 50 mg/kg (oral)Significant decrease3 and 5[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_nfkb NF-κB Pathway cluster_cox COX Pathway Stimulus LPS IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->ProInflammatory_Genes Induces COX2 COX-2 ProInflammatory_Genes->COX2 Upregulates Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Gnetumontanin_B This compound (Predicted Target) Gnetumontanin_B->NFkB Inhibits (Predicted) Gnetumontanin_B->COX2 Inhibits (Predicted) NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX2 Inhibits

Caption: Predicted and established targets of this compound and NSAIDs in inflammatory pathways.

InVitro_Anti_Inflammatory_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 Macrophages Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound or Standard Drug Incubate_24h->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Griess_Assay ELISA Measure Cytokines (e.g., TNF-α) (ELISA) Collect_Supernatant->ELISA

Caption: General workflow for in vitro anti-inflammatory screening using RAW 264.7 cells.

InVivo_Anti_Inflammatory_Assay_Workflow cluster_animal_prep Animal Preparation cluster_dosing_induction Dosing and Induction cluster_measurement Measurement Acclimatize Acclimatize Rats/Mice Group Group Animals Acclimatize->Group Administer_Drug Administer this compound or Standard Drug (Oral) Group->Administer_Drug Induce_Edema Inject Carrageenan (1%) into Hind Paw Administer_Drug->Induce_Edema 1 hour post-dosing Measure_Paw_Volume Measure Paw Volume (Plethysmometer) Induce_Edema->Measure_Paw_Volume Time_Points Measure at 0, 1, 2, 3, 4, 5 hours

Caption: General workflow for the in vivo carrageenan-induced paw edema model.

Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediators in cultured macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of approximately 1-2 x 10^5 cells/well and allowed to adhere overnight.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound) or a standard drug (Ibuprofen, Celecoxib). The cells are pre-incubated for a specific period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the wells (typically at a concentration of 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The cells are incubated for a further 24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[5][6][7][8][9][10]

    • Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the efficacy of anti-inflammatory drugs.[11][12][13]

  • Animals: Male Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Dosing: The test compound (this compound) or a standard drug (Ibuprofen, Celecoxib) is administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[11][14][15]

  • Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[14][15]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

Conclusion and Future Directions

Further research, including in vitro assays to determine the IC50 values of this compound against COX-1 and COX-2 and its effect on pro-inflammatory cytokine production, is crucial. Subsequently, in vivo studies using the carrageenan-induced paw edema model would be essential to establish its anti-inflammatory efficacy and dose-response relationship. Such studies will be instrumental in determining the potential of this compound as a novel, effective, and safe anti-inflammatory therapeutic agent.

References

Validating the Inhibitory Effect of Gnetumontanin B on the AKT Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The PI3K/AKT signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[4][5] Gnetumontanin B, a stilbenoid found in Gnetum montanum, has emerged as a compound of interest for its potential antitumor activities, which are hypothesized to involve the modulation of key signaling pathways like AKT.[4]

This guide provides a comparative analysis of this compound's inhibitory effect on the AKT pathway, supported by experimental data and protocols for validation. It is intended for researchers, scientists, and drug development professionals investigating novel anticancer agents.

The PI3K/AKT Signaling Pathway

Activation of the PI3K/AKT pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs).[2][6] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including AKT (also known as Protein Kinase B) and its upstream activator PDK1.[3] This co-localization at the plasma membrane allows PDK1 to phosphorylate AKT at threonine 308 (Thr308), leading to its partial activation. Full activation is achieved through a subsequent phosphorylation at serine 473 (Ser473) by mTORC2.[3] Once fully activated, AKT translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates to regulate cellular processes.[2]

AKT_Pathway cluster_PIP GF Growth Factors RTK RTK GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT P (Thr308) Downstream Downstream Targets (e.g., GSK-3β, FOXO, mTORC1) AKT->Downstream activates/ inhibits mTORC2 mTORC2 mTORC2->AKT P (Ser473) Response Cell Survival, Growth, Proliferation Downstream->Response GnetumontaninB This compound GnetumontaninB->AKT inhibits phosphorylation PTEN PTEN PTEN->PIP3 inhibits

Caption: The PI3K/AKT signaling cascade and the inhibitory point of this compound.

Comparison of AKT Pathway Inhibitors

This compound is one of many molecules investigated for AKT pathway inhibition. While specific quantitative data such as IC50 values for this compound are not yet widely published, studies on Gnetum montanum extract, which contains this compound, show it induces apoptosis in colon cancer cells by inhibiting the phosphorylation of AKT.[4] Other compounds from the same genus, such as Gnetin C, have been identified as potent allosteric inhibitors of AKT1.[8]

Below is a comparison of this compound's observed effects with other well-characterized AKT inhibitors.

InhibitorClassTarget(s)Reported IC50 / PotencyStatus
This compound StilbenoidAKT PhosphorylationData not available; reduces p-AKT levels in cancer cells[4]Preclinical
Ipatasertib ATP-CompetitivePan-AKT (AKT1/2/3)~5 nM (cell-free)Clinical Trials[9]
Capivasertib (AZD5363) ATP-CompetitivePan-AKT (AKT1/2/3)~3-8 nM (cell-free)Approved[9][10]
MK-2206 AllostericPan-AKT (AKT1/2/3)~5-12 nM (cell-free)Clinical Trials[11][12]
Perifosine PH Domain-InterferingAKT Membrane Localization~4.7 µM (cell-based)Clinical Trials[9][11]
Uprosertib (GSK2141795) ATP-CompetitivePan-AKT (AKT1/2/3)~180 nM (cell-free)Clinical Trials[9][13]

Experimental Validation Protocols

Validating the inhibitory effect of a compound like this compound on the AKT pathway requires a multi-faceted approach. Key experiments include Western Blotting to assess protein phosphorylation, kinase assays to measure enzymatic activity, and cell viability assays to determine the downstream functional consequences.

Experimental_Workflow start Cancer Cell Culture treatment Treat with This compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis cva Cell Viability Assay (e.g., MTT) treatment->cva wb Western Blot (p-AKT, Total AKT) lysis->wb ka Kinase Assay (AKT Activity) lysis->ka analysis Data Analysis & Conclusion wb->analysis ka->analysis cva->analysis

Caption: General workflow for validating an AKT pathway inhibitor.

Western Blot Analysis of AKT Phosphorylation

This is the most common method to determine if a compound inhibits AKT activation within a cell. The assay measures the ratio of phosphorylated AKT (p-AKT) to total AKT. A successful inhibitor will decrease this ratio.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., SW480, U87) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7][15]

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Milk is generally avoided as it contains phosphoproteins that can increase background.[16][17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473 or Thr308). On a separate blot, or after stripping, probe with an antibody for total AKT as a loading control.[7][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis prep1 Cell Treatment prep2 Lysis & Quantify prep1->prep2 gel1 SDS-PAGE prep2->gel1 gel2 Transfer to Membrane gel1->gel2 immuno1 Block Membrane gel2->immuno1 immuno2 Primary Antibody (p-AKT / Total AKT) immuno1->immuno2 immuno3 Secondary Antibody immuno2->immuno3 immuno4 ECL Detection immuno3->immuno4 analysis1 Image & Quantify immuno4->analysis1 analysis2 Normalize p-AKT to Total AKT analysis1->analysis2

Caption: Step-by-step workflow for Western Blot analysis.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of AKT by quantifying its ability to phosphorylate a known substrate. It is useful for determining if a compound is a direct inhibitor of the AKT enzyme.

Protocol:

  • Immunoprecipitation of AKT (Optional, for cell lysates):

    • Lyse treated or untreated cells as described above.

    • Incubate the cell lysate (~200-500 µg) with an AKT-specific antibody to form an immune complex.[19][20]

    • Add Protein A/G-Sepharose beads to capture the antibody-AKT complex.

    • Wash the beads to remove non-bound proteins, resulting in a purified AKT complex.[19]

  • Kinase Reaction:

    • Resuspend the beads (or use purified recombinant AKT) in a kinase assay buffer.

    • Add a known AKT substrate (e.g., recombinant GSK-3α) and ATP.[19]

    • Add varying concentrations of this compound or a control.

    • Incubate the reaction at 30°C for 30-60 minutes.[19]

  • Detection:

    • Stop the reaction by adding SDS sample buffer.

    • Analyze the phosphorylation of the substrate (e.g., p-GSK-3α) via Western Blot using a phospho-specific antibody.[19] Alternatively, use an ELISA-based kit that captures the phosphorylated substrate on a plate for colorimetric or fluorescent quantification.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the downstream effect of AKT inhibition on cell proliferation and survival. A reduction in cell viability suggests the compound has a functional anti-proliferative or cytotoxic effect.

Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[14]

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.[14]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader. The intensity is proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

References

Gnetumontanin B and Gnetin C: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel anticancer therapies has identified promising candidates within the stilbenoid class of phytochemicals. Among these, Gnetumontanin B and gnetin C, both found in species of the Gnetum genus, have garnered attention for their potential cytotoxic and tumor-suppressive activities. This guide provides a comparative analysis of their anticancer properties based on available experimental data, offering insights into their mechanisms of action and therapeutic potential.

While extensive research has illuminated the anticancer activities of gnetin C, data specifically detailing the properties of isolated this compound are limited. Much of the available information on this compound is derived from studies on Gnetum montanum extracts, in which it is a known constituent. This guide will therefore compare the well-documented effects of gnetin C with the anticancer activities observed for Gnetum montanum extract, noting the contribution of its various components.

Quantitative Analysis of Cytotoxicity

The efficacy of a potential anticancer compound is often initially assessed by its cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for gnetin C and Gnetum montanum extract.

Compound/ExtractCancer Cell LineIC50 ValueReference
Gnetin C Human Leukemia (HL-60)13 µM[1]
Pancreatic Cancer (PANC-1)16.29 ± 1.11 µM[2]
Pancreatic Cancer (AsPC-1)13.83 ± 0.92 µM[2]
Mouse Pancreatic Cancer (Pan-02)12.22 ± 1.45 µM[2]
Prostate Cancer (PC-3)10.28 ± 0.79 µM[2]
Prostate Cancer (DU-145)9.85 ± 2.60 µM[2]
Prostate Cancer (LNCaP)8.95 ± 0.92 µM[2]
Gnetum montanum Extract Human Colon Cancer (SW480)50.77 µg/mL (at 72h)[3][4]

Note: Direct comparison of IC50 values between the pure compound gnetin C (in µM) and the Gnetum montanum extract (in µg/mL) is not feasible due to the differing units and the mixed composition of the extract.

Mechanisms of Anticancer Action

Both gnetin C and Gnetum montanum extract appear to exert their anticancer effects through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Gnetin C

Gnetin C has been shown to be a potent inhibitor of several critical signaling pathways. A significant body of research highlights its ability to downregulate the MTA1/AKT/mTOR pathway .[5] MTA1 (Metastasis-Associated Protein 1) is a transcriptional coregulator implicated in cancer progression and metastasis. By inhibiting MTA1, gnetin C triggers a cascade of downstream effects, including the suppression of AKT and mTOR, which are central to cell growth, proliferation, and survival.[5] Furthermore, gnetin C has been observed to inhibit the ERK1/2 signaling pathway , another crucial regulator of cell proliferation and survival.[1] The induction of apoptosis by gnetin C is mediated, at least in part, through caspase-3/7-dependent mechanisms.[2][6]

This compound (within Gnetum montanum Extract)

Studies on Gnetum montanum extract, which contains this compound, have demonstrated its ability to induce apoptosis in colon cancer cells.[3][7] The primary mechanism identified is the inhibition of the AKT signaling pathway .[3] The extract was found to down-regulate the expression of key proteins in this pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf, while up-regulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and down-regulating the anti-apoptotic protein Bcl-2.[3][7]

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by gnetin C and the extract of Gnetum montanum.

Gnetin_C_Signaling_Pathway cluster_ERK ERK Pathway cluster_MTA1_mTOR MTA1/AKT/mTOR Pathway Gnetin_C Gnetin C ERK1_2 ERK1/2 Gnetin_C->ERK1_2 MTA1 MTA1 Gnetin_C->MTA1 Proliferation_Survival_ERK Cell Proliferation & Survival ERK1_2->Proliferation_Survival_ERK AKT AKT MTA1->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_mTOR Cell Proliferation & Survival mTOR->Proliferation_Survival_mTOR Apoptosis_mTOR Apoptosis mTOR->Apoptosis_mTOR Gnetum_montanum_Extract_Signaling_Pathway cluster_AKT AKT Pathway GME Gnetum montanum Extract (contains this compound) PDK1 PDK1 GME->PDK1 c_Raf c-Raf GME->c_Raf AKT AKT GME->AKT Bax Bax GME->Bax Caspase_3 Caspase-3 GME->Caspase_3 PDK1->AKT c_Raf->AKT GSK_3beta GSK-3β AKT->GSK_3beta Bcl_2 Bcl-2 AKT->Bcl_2 Apoptosis Apoptosis Bcl_2->Apoptosis Bax->Apoptosis Caspase_3->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with This compound or Gnetin C Cell_Culture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow_Cytometry Apoptosis Assay (Annexin V/PI) Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis Flow_Cytometry->Apoptosis_Quant Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis

References

Safety Operating Guide

Navigating the Disposal of Gnetumontanin B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like Gnetumontanin B are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the responsible disposal of this compound, drawing upon available data for related compounds and established laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined below are based on the known characteristics of stilbenoids and general principles of chemical waste management.

Understanding the Compound: this compound

This compound is a stilbenoid, a class of natural phenols. It is a resveratrol (B1683913) trimer and has been identified as a potent inhibitor of TNF-alpha.[1][2] It is typically supplied as a powder and is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[3] Due to its biological activity, it should be handled with care, assuming potential toxicity.

Quantitative Data Summary

PropertyThis compoundStilben-4-ol (for reference)
Physical Form Powder[3]Solid
Solubility DMSO, Pyridine, Methanol, Ethanol[3]Not specified
Biological Activity Potent TNF-alpha inhibitor with an IC50 of 1.49 µM[1][2][4]Not specified
Acute Oral Toxicity Data not availableHarmful if swallowed (H302)[3]
Eye Irritation Data not availableCauses serious eye irritation (H319)[3]
Aquatic Hazard Data not availableToxic to aquatic life with long lasting effects (H411)[3]

Experimental Protocol: Standard Laboratory Handling

Given the lack of specific handling protocols for this compound, standard laboratory procedures for handling biologically active compounds of unknown toxicity should be followed.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

Handling:

  • Handle solid this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Proper Disposal Procedures

The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following workflow outlines the recommended disposal process.

This compound Disposal Workflow

Step-by-Step Guidance:

  • Waste Segregation:

    • Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (gloves, etc.), and lab consumables (weighing boats, pipette tips).

    • Liquid Waste: This includes solutions of this compound in organic solvents (e.g., DMSO, methanol, ethanol) or aqueous solutions. Do not mix with incompatible waste streams.[3]

  • Waste Collection and Labeling:

    • Solid Waste: Collect in a clearly labeled, sealable plastic bag or a puncture-resistant container. The label should read "Hazardous Waste" and specify "this compound (Solid Waste)."

    • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. The container should be labeled "Hazardous Waste" and specify "this compound in [Solvent Name]." Do not overfill containers; a general rule is to fill to no more than 80% capacity.

  • Temporary Storage:

    • Store sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.[3]

  • Final Disposal:

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste management company. Never dispose of this compound waste down the drain or in the regular trash.

Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be decontaminated before being washed for reuse.

  • Rinse the glassware with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste.

  • After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.

By adhering to these procedures, researchers can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility, thereby building a culture of trust and excellence in laboratory practice.

References

Personal protective equipment for handling Gnetumontanin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Gnetumontanin B was not publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling powdered chemical compounds of unknown toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound.

Physical and Chemical Properties

While detailed toxicological data is limited, some physical and chemical properties of this compound have been identified.

PropertyData
Physical Description Powder[1]
CAS Number 809237-87-4[1][2][3]
Source The herbs of Gnetum montanum[1]
Solubility DMSO, Pyridine, Methanol, Ethanol, etc.[1]
Biological Activity Potent inhibitor of TNF-alpha production[2][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table outlines the recommended PPE based on general best practices for handling potent or novel compounds.

PPE CategoryRecommended Equipment and Standards
Hand Protection Chemical-resistant gloves (e.g., Nitrile) meeting EN 374 standards or equivalent.[6] Double-gloving is recommended when handling the pure compound or concentrated solutions.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a risk of splashing, tightly fitting safety goggles (basket-shaped) or a face shield compliant with EN 166 should be used.[6][7]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, when weighing or handling the powder outside of a certified chemical fume hood, a respirator with a P2 or P3 particulate filter (or equivalent, such as N95 or N100) is recommended to prevent inhalation.[6][7]
Body Protection A lab coat is mandatory. For procedures with a higher risk of contamination, a disposable gown or coveralls should be worn.[8]
Foot Protection Closed-toe shoes are required in all laboratory settings.

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage container should be clearly labeled with the compound name, CAS number, and any known hazards.

Handling and Weighing:

  • All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • After weighing, carefully seal the primary container.

  • Clean all surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Preparation of Solutions:

  • When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

  • Prepare solutions in a chemical fume hood.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, disposable lab coats) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.

  • Follow your institution's EHS guidelines for the final disposal of chemical waste.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

GnetumontaninB_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound Powder B->C Proceed when ready D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Surfaces & Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Doff PPE H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。